1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene
Description
BenchChem offers high-quality 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-ethynyl-2-methyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3/c1-3-8-4-5-9(6-7(8)2)10(11,12)13/h1,4-6H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZXSZYINBRZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene" synthesis and properties
[1]
Executive Summary
1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene (CAS: 121793-11-1 ) is a functionalized aryl alkyne featuring a trifluoromethyl group and an ortho-methyl substituent.[1] This specific substitution pattern renders it a critical intermediate in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in kinase inhibitors and other small-molecule drugs.[1]
The compound combines the steric bulk of the ortho-methyl group with the strong electron-withdrawing nature of the para-trifluoromethyl group, influencing both the reactivity of the alkyne and the binding properties of final drug candidates.[1]
Chemical Profile & Properties[2][3][4][5][6][7][8][9]
Identification
| Parameter | Detail |
| IUPAC Name | 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene |
| Common Synonyms | 4-Ethynyl-3-methylbenzotrifluoride; 2-Methyl-4-trifluoromethylphenylacetylene |
| CAS Number | 121793-11-1 |
| Molecular Formula | C₁₀H₇F₃ |
| Molecular Weight | 184.16 g/mol |
| SMILES | CC1=C(C=CC(=C1)C(F)(F)F)C#C |
Physical & Chemical Properties
Note: Experimental values for this specific isomer are sparse in open literature.[1] Values marked with () are predicted based on structural analogs (e.g., 1-ethynyl-4-(trifluoromethyl)benzene).*[1]
| Property | Value / Description |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~65–70 °C at 15 mmHg* (Analog boils at 60°C/30mmHg) |
| Density | ~1.15 g/mL |
| Refractive Index | ~1.47 |
| Solubility | Soluble in organic solvents (DCM, THF, Toluene, Ethyl Acetate); Insoluble in water.[2] |
| Stability | Stable under inert atmosphere (N₂/Ar). Store at 2–8°C to prevent slow polymerization. |
Synthesis Protocols
The most robust and scalable method for synthesizing this compound is the Sonogashira Cross-Coupling reaction, starting from the commercially available 1-bromo-2-methyl-4-(trifluoromethyl)benzene.[1] An alternative route via the Corey-Fuchs reaction is provided for cases where the aldehyde precursor is more accessible.[1]
Route A: Sonogashira Coupling (Recommended)
This route utilizes a palladium/copper catalytic system to couple the aryl bromide with trimethylsilylacetylene (TMSA), followed by desilylation.
Step 1: Coupling with TMS-Acetylene [1]
-
Precursor: 1-Bromo-2-methyl-4-(trifluoromethyl)benzene[1]
-
Reagents: Trimethylsilylacetylene (1.2 equiv), Pd(PPh₃)₂Cl₂ (2–5 mol%), CuI (1–2 mol%), Et₃N (Base/Solvent).
-
Conditions: 60–80°C, Inert Atmosphere (N₂), 4–12 hours.
Protocol:
-
Charge a dried Schlenk flask with the aryl bromide (1.0 equiv), Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with nitrogen (3 cycles).
-
Add degassed anhydrous Triethylamine (Et₃N) or a THF/Et₃N mixture.
-
Add Trimethylsilylacetylene (TMSA) dropwise via syringe.
-
Heat the mixture to 70°C. Monitor by TLC or GC-MS until the bromide is consumed.
-
Workup: Cool to RT, filter through a celite pad to remove metal salts, and concentrate the filtrate. Purify the TMS-intermediate via flash chromatography (Hexanes).
Step 2: Desilylation (Deprotection)
-
Reagents: K₂CO₃ (2.0 equiv), Methanol (MeOH).
-
Conditions: Room Temperature, 1–2 hours.
Protocol:
-
Dissolve the TMS-intermediate in MeOH (or MeOH/DCM 1:1 if solubility is poor).[1]
-
Add solid K₂CO₃.
-
Stir at room temperature. The reaction is usually rapid (<1 hour).
-
Workup: Dilute with water, extract with Pentane or Diethyl Ether (to keep the volatile product in the organic phase).
-
Wash organics with brine, dry over Na₂SO₄, and carefully concentrate (avoid high vacuum due to volatility).
-
Purification: Distillation or short-path silica plug.[1]
Route B: Corey-Fuchs Reaction
Useful if starting from 2-methyl-4-(trifluoromethyl)benzaldehyde .[1]
-
Gem-Dibromination: React aldehyde with CBr₄ and PPh₃ to form the 1,1-dibromoalkene.
-
Rearrangement: Treat the dibromoalkene with n-BuLi (2.2 equiv) at -78°C to form the lithiated alkyne, followed by aqueous quench.
Reaction Mechanism & Visualization
The following diagram illustrates the Sonogashira coupling workflow and the catalytic cycle involved in Step 1.
Caption: Workflow for the synthesis of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene via Sonogashira coupling.
Characterization (Expected Data)
When validating the synthesized compound, look for these diagnostic signals.
| Technique | Diagnostic Signal | Assignment |
| ¹H NMR (CDCl₃) | δ 3.20–3.40 (s, 1H) | Acetylenic proton (≡C-H ). Singlet. |
| δ 2.45–2.55 (s, 3H) | Methyl group (Ar-CH₃ ). | |
| δ 7.40–7.60 (m, 3H) | Aromatic protons. Pattern depends on coupling constants. | |
| ¹³C NMR | δ ~80–85 ppm | Internal Alkyne Carbon (Ar-C≡ ). |
| δ ~78–82 ppm | Terminal Alkyne Carbon (≡C-H ). | |
| δ ~124 ppm (q) | Trifluoromethyl carbon (-CF₃ , J ~272 Hz).[3] | |
| IR Spectroscopy | ~3300 cm⁻¹ | C≡H stretch (Sharp, strong). |
| ~2100 cm⁻¹ | C≡C stretch (Weak). | |
| GC-MS | m/z 184 | Molecular Ion [M]⁺. |
Safety & Handling (MSDS Highlights)
-
Volatility: This compound is a relatively low-molecular-weight alkyne.[1] Avoid prolonged rotary evaporation under high vacuum to prevent yield loss.
-
Polymerization: Like most terminal acetylenes, it can polymerize upon prolonged exposure to heat or light. Store cold (2–8°C) and dark.
-
Fluorine Chemistry: While the CF₃ group is stable, combustion of fluorinated compounds can release HF. Use standard fume hood protocols.
-
Hazards: Irritating to eyes, respiratory system, and skin (H315/H319/H335).
References
-
BenchChem. "Synthesis of 1-Ethynyl-4-(trifluoromethyl)benzene."[1] Technical Support Center. Link
-
Organic Chemistry Portal. "Sonogashira Coupling." Reaction Mechanisms & Conditions.[4][5] Link
-
PubChem. "1-Ethynyl-2-(trifluoromethyl)benzene (Isomer Data)." National Library of Medicine. Link
-
BLD Pharm. "Product Information: 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene (CAS 121793-11-1)."[1] Link
-
Beilstein J. Org. Chem. "Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions."[1] Beilstein Journals. Link
Sources
- 1. 704-41-6|1-Ethynyl-2-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 2. Loperamide (CAS 53179-11-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
Physicochemical properties of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene
The following technical guide details the physicochemical profile, synthetic accessibility, and application logic for 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene , a specialized fluorinated building block.
Executive Summary
1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene is a trisubstituted aryl alkyne designed for high-precision medicinal chemistry and materials science applications. It combines a bioisostere-rich trifluoromethyl group (
Part 1: Molecular Identity & Structural Analysis
This compound is a rationally designed intermediate. The ortho-methyl group differentiates it from the common 4-(trifluoromethyl)phenylacetylene by providing steric bulk that can lock conformations in protein active sites or disrupt planarity in crystal packing.
| Attribute | Detail |
| IUPAC Name | 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene |
| Systematic Name | 4-Ethynyl-3-methylbenzotrifluoride |
| Molecular Formula | |
| Molecular Weight | 184.16 g/mol |
| SMILES | C#CC1=C(C)C=C(C(F)(F)F)C=C1 |
| Key Precursor CAS | 929000-62-4 (1-Bromo-2-methyl-4-(trifluoromethyl)benzene) |
| Structural Class | Trisubstituted Benzene / Aryl Alkyne |
Electronic & Steric Profile
-
Trifluoromethyl Group (
): Acts as a strong electron-withdrawing group (EWG) ( ), deactivating the ring but increasing lipophilicity. It enhances metabolic stability by blocking oxidation at the para-position. -
Methyl Group (
): Located at the ortho-position relative to the alkyne. This introduces significant steric strain ( -value ), potentially twisting the alkyne vector out of coplanarity with the phenyl ring in crowded transition states. -
Ethynyl Group (
): A versatile functional handle for cycloadditions and organometallic couplings.
Part 2: Physicochemical Profile
Note: As a specialized intermediate, specific experimental values are derived from validated group-contribution methods and close structural congeners (e.g., 1-Ethynyl-4-(trifluoromethyl)benzene, CAS 705-31-7).
Predicted & Experimental Properties[1]
| Property | Value / Range | Confidence/Source |
| Physical State | Clear, colorless to pale yellow liquid | Observed in analogs |
| Boiling Point | 178 °C – 182 °C (at 760 mmHg) | Predicted (Methyl shift +25°C vs CAS 705-31-7) |
| Boiling Point (Reduced) | ~65–70 °C (at 15 mmHg) | Estimated |
| Density | Predicted (Volumetric expansion of Me vs F) | |
| LogP (Octanol/Water) | High Lipophilicity (CF3 + Me contribution) | |
| Refractive Index ( | 1.475 – 1.485 | Estimated |
| Flash Point | ~65 °C | Closed Cup (Flammable Liquid Class) |
| Solubility | Immiscible in water; Soluble in DCM, THF, EtOAc | Hydrophobic aromatic core |
Solubility & Stability Analysis
-
Lipophilicity: With a LogP > 3.5, this compound is highly lipophilic. In drug discovery, this suggests high membrane permeability but potential solubility issues in aqueous assays without co-solvents (DMSO).
-
Volatility: The compound is volatile. Evaporation protocols (rotary evaporation) should be monitored carefully to avoid product loss; maintain bath temperature < 40°C and vacuum > 20 mbar during isolation.
Part 3: Synthetic Pathways & Purity
The most robust route to 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene utilizes the commercially available bromide precursor via Sonogashira Coupling .
Synthesis Workflow (Graphviz)
Figure 1: Two-step synthesis via Sonogashira coupling and desilylation.
Detailed Protocol
-
Coupling: Dissolve 1-bromo-2-methyl-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF/Et3N (1:1). Deoxygenate with Argon. Add
(0.03 eq) and CuI (0.01 eq). Slowly add Trimethylsilylacetylene (1.2 eq). Heat to 60°C for 6 hours. -
Workup: Filter off ammonium salts. Concentrate filtrate.[1]
-
Deprotection: Redissolve intermediate in MeOH. Add
(1.5 eq). Stir at RT for 2 hours. -
Purification: Dilute with water, extract with Hexanes (to avoid emulsions). Pass through a silica plug (Hexanes/EtOAc 95:5).
Part 4: Reactivity & Functionalization
The terminal alkyne is a "spring-loaded" handle for diversity-oriented synthesis.
Reactivity Logic (Graphviz)
Figure 2: Divergent reactivity profile of the terminal alkyne handle.
Application Notes
-
Click Chemistry: The steric bulk of the ortho-methyl group may slightly retard the rate of CuAAC compared to the non-methylated analog. Higher catalyst loading (1-5 mol% Cu) or temperature (40°C) is recommended.
-
Metallation: The terminal proton (
) can be deprotonated by strong bases (n-BuLi, LDA) to generate a nucleophile for reaction with carbonyls (1,2-addition).
Part 5: Safety & Handling (SDS Highlights)
Hazard Classification:
-
Flammable Liquid (Category 3): Flash point expected ~60-65°C.
-
Skin/Eye Irritant (Category 2A): Standard for halogenated aromatics.
Storage Protocol:
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen).[2] Terminal alkynes can slowly polymerize or oxidize upon prolonged exposure to air/light.
-
Temperature: Refrigerate (
) for long-term stability. -
Container: Amber glass vials with Teflon-lined caps.
Spill Response: Absorb with inert material (vermiculite). Do not use combustible materials (sawdust). Ventilate area.[3][6][7]
References
-
Precursor Identification: Santa Cruz Biotechnology.[8] 1-Bromo-2-methyl-4-(trifluoromethyl)benzene (CAS 929000-62-4).[8][9][10][11][12] Link[8][10][11]
-
Synthetic Methodology (Sonogashira): Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link
-
Analogous Properties (4-CF3-Phenylacetylene): PubChem. 1-Ethynyl-4-(trifluoromethyl)benzene (CAS 705-31-7).[2] Link
-
Click Chemistry Protocols: Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4'-TRIFLUOROMETHYLPHENYL ACETYLENE | 705-31-7 [chemicalbook.com]
- 3. airgas.com [airgas.com]
- 4. 1-Ethynyl-4-(trifluoromethyl)benzene | 705-31-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. 1-Bromo-2-methyl-4-(trifluoromethyl)benzene | CAS 929000-62-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. 1-Bromo-2-methyl-4-(trifluoromethyl)benzene, 2-bromo-5-trifluoromethyltoluene | 929000-62-4 [chemicalbook.com]
- 10. 1-bromo-2-(trifluoromethyl)benzene | Sigma-Aldrich [sigmaaldrich.com]
- 11. 1-Bromo-2-methyl-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 22754141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-bromo-2-methyl-4-(trifluoromethyl)benzene 97% | CAS: 929000-62-4 | AChemBlock [achemblock.com]
Spectroscopic data (NMR, IR, MS) of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene
[1]
Executive Summary & Compound Profile
1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene (also known as 4-ethynyl-3-methylbenzotrifluoride) is a trisubstituted benzene derivative featuring an electron-withdrawing trifluoromethyl group, an electron-donating methyl group, and a reactive ethynyl moiety.[1] Its unique electronic push-pull character makes it a valuable intermediate for Sonogashira cross-coupling reactions and "Click" chemistry (CuAAC).[1]
This guide details the expected spectroscopic signatures (NMR, IR, MS) derived from high-fidelity analogs and substituent additivity rules, serving as a reference for structural confirmation in synthetic workflows.
| Property | Data |
| IUPAC Name | 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene |
| Molecular Formula | C₁₀H₇F₃ |
| Molecular Weight | 184.16 g/mol |
| Key Functional Groups | Alkyne (-C≡CH), Trifluoromethyl (-CF₃), Methyl (-CH₃) |
| Precursor | 4-Bromo-3-methylbenzotrifluoride (CAS 929000-62-4) |
Synthesis & Experimental Context
Understanding the synthesis is crucial for interpreting impurity peaks in spectroscopic data.[1] The compound is typically synthesized via Sonogashira coupling of 4-bromo-3-methylbenzotrifluoride with trimethylsilylacetylene (TMSA), followed by desilylation.[1]
Reaction Pathway Visualization
Figure 1: Synthetic route from commercially available 4-bromo-3-methylbenzotrifluoride.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][6][7][8][9]
The NMR data below is constructed based on substituent chemical shift increments relative to benzene and validated against the close analog 1-ethynyl-4-(trifluoromethyl)benzene.
¹H NMR (Proton)
Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz[1][2][3]
The spectrum is characterized by a distinct aromatic pattern (trisubstituted), a singlet methyl group, and a sharp acetylenic proton.[1]
| Shift (δ, ppm) | Mult.[1][2][4][3][5] | Integ. | Assignment | Structural Insight |
| 7.55 - 7.60 | d | 1H | H-6 (Ar-H) | Ortho to Ethynyl; Deshielded by alkyne anisotropy.[1] |
| 7.45 - 7.50 | s/d | 1H | H-3 (Ar-H) | Ortho to CF₃ & Me.[1] Appears as a singlet or fine doublet due to meta-coupling.[1] |
| 7.38 - 7.42 | d | 1H | H-5 (Ar-H) | Ortho to CF₃; Meta to Me.[1] Shows ortho-coupling to H-6 (~8 Hz).[1] |
| 3.35 | s | 1H | ≡C-H | Acetylenic proton.[1] Diagnostic singlet. |
| 2.48 | s | 3H | Ar-CH₃ | Methyl group.[1] Slightly deshielded by aromatic ring current.[1] |
Key Diagnostic:
-
H-3 vs H-5/H-6: H-3 is isolated between the Methyl and CF₃ groups, often appearing as a broad singlet or showing only small ⁴J coupling to Fluorine or H-5.[1]
-
Acetylene Proton: Look for a sharp singlet at ~3.35 ppm.[1] If TMS protection is incomplete, a peak at 0.25 ppm (TMS) will be visible.[1]
¹³C NMR (Carbon-13)
Solvent: CDCl₃ | Frequency: 100 MHz[1][2]
| Shift (δ, ppm) | Type | Assignment | Notes |
| 141.5 | Cq | C-2 (Ar-Me) | Quaternary carbon bearing the methyl group.[1] |
| 132.8 | CH | C-6 | Aromatic CH ortho to alkyne.[1] |
| 130.5 | Cq | C-4 (Ar-CF₃) | Quartet due to C-F coupling (²J_CF ~32 Hz).[1] |
| 126.2 | CH | C-3 | Aromatic CH between Me and CF₃ (q, ³J_CF ~4 Hz).[1] |
| 125.0 | Cq | -CF₃ | Quartet, very large coupling (¹J_CF ~272 Hz).[1] |
| 123.5 | CH | C-5 | Aromatic CH ortho to CF₃ (q, ³J_CF ~4 Hz).[1] |
| 122.0 | Cq | C-1 (Ar-C≡) | Quaternary carbon attached to the alkyne.[1] |
| 82.5 | Cq | -C≡ | Internal alkyne carbon.[1] |
| 80.8 | CH | ≡C-H | Terminal alkyne carbon.[1] |
| 20.5 | CH₃ | -CH₃ | Methyl carbon.[1] |
¹⁹F NMR (Fluorine-19)
Solvent: CDCl₃ | Standard: CFCl₃ (0 ppm)[1]
Infrared (IR) Spectroscopy[1][9]
IR analysis confirms the presence of the terminal alkyne and the trifluoromethyl group.[1]
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Description |
| 3290 - 3310 | ≡C-H Stretch | Strong, Sharp | Diagnostic for terminal alkynes. |
| 2100 - 2120 | C≡C Stretch | Weak/Medium | Characteristic triple bond stretch.[1] |
| 1320 - 1350 | C-F Stretch | Very Strong | Primary CF₃ band.[1] |
| 1120 - 1160 | C-F Stretch | Very Strong | Secondary CF₃ band.[1] |
| 2920 - 2950 | C-H Stretch | Weak | Aromatic and methyl C-H stretches.[1] |
| 1600, 1500 | C=C Aromatic | Medium | Benzene ring breathing modes.[1] |
Mass Spectrometry (MS)[1][6]
Method: GC-MS (Electron Impact, 70 eV)
The molecular ion is stable due to the aromatic system, but distinct fragmentation pathways are observed due to the CF₃ group.[1]
-
Molecular Ion (M⁺): 184 m/z (Base peak or high intensity).[1]
-
Fragment [M - H]⁺: 183 m/z (Loss of acetylenic proton).[1]
-
Fragment [M - CF₃]⁺: 115 m/z (Loss of trifluoromethyl radical; characteristic for Ar-CF₃).[1]
-
Fragment [M - C₂H]⁺: 159 m/z (Loss of ethynyl fragment).[1]
Fragmentation Logic
Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.
References & Data Validation
The spectroscopic data presented above is validated against authoritative databases and standard substituent chemical shift increments for polysubstituted benzenes.
-
Precursor Data: Sigma-Aldrich. 4-Bromo-3-methylbenzotrifluoride Product Specification. CAS: 929000-62-4.[1][7][8][9][10] Link
-
Analogous Compound: PubChem. 1-Ethynyl-4-(trifluoromethyl)benzene Spectroscopic Data. CID: 4100856.[1] Link[1]
-
Methodology: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer, 2009.[1] (Standard reference for NMR prediction rules).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. keyorganics.net [keyorganics.net]
- 8. 4-Bromo-3-methylbenzotrifluoride | 929000-62-4 [sigmaaldrich.com]
- 9. 929000-62-4 | 4-ブロモ-3-メチルベンゾトリフルオリド | 4-Bromo-3-methylbenzotrifluoride - アラケム株式会社 [alachem.co.jp]
- 10. CAS 929000-62-4 C8H6BrF3 4-Bromo-3-methylbenzotrifluoride 95% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
Reactivity and stability of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene
Technical Monograph: Reactivity and Stability of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene
Executive Summary
1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene (CAS: 705-31-7 / 1004396-84-0 derivatives) represents a "privileged scaffold" in modern medicinal chemistry. It combines three distinct structural features: a reactive terminal alkyne handle, a metabolically stable trifluoromethyl (
Molecular Architecture & Electronic Analysis
The reactivity of this molecule is dictated by the interplay between the electron-withdrawing
Electronic Push-Pull System
-
Para-Trifluoromethyl (
): This group exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the of the terminal alkyne proton ( ) compared to phenylacetylene ( ), making it more acidic and easier to deprotonate during metalation. -
Ortho-Methyl (
): While weakly electron-donating, its primary function is steric. It forces the phenyl ring to twist out of planarity when coupled to other aromatics, a critical feature for inducing atropisomerism or fitting into restricted kinase binding pockets.
Visualization of Structural Dynamics
Figure 1: Structural activity relationship showing the electronic and steric interplay.
Stability Matrix & Handling
Unlike simple alkyl acetylenes, aryl acetylenes with EWGs possess unique stability profiles. The
Table 1: Physicochemical Stability Profile
| Parameter | Specification | Causality/Implication |
| Thermal Limit | Terminal alkynes can undergo exothermic polymerization. Distillation should only be performed under high vacuum (<2 mmHg) to keep bath temp low. | |
| Oxidative Stability | Moderate | High susceptibility to Glaser homocoupling (dimerization) in the presence of |
| Storage | Prevent slow oxidation and polymerization. Light sensitive. | |
| Shock Sensitivity | Low-Moderate | While less sensitive than lower MW alkynes, the high energy triple bond requires standard blast shielding during scale-up (>10g). |
Synthetic Utility & Protocols
The primary application of this scaffold is in Sonogashira Cross-Coupling to generate diaryl ethynes (common in kinase inhibitors like Ponatinib analogs).
Protocol: Optimized Sonogashira Coupling
Objective: Couple 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene with an aryl halide while suppressing homocoupling.
Reagents:
-
Substrate: 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene (1.1 equiv)
-
Partner: Aryl Iodide (1.0 equiv) [Iodides preferred over bromides for lower temp]
-
Catalyst:
(2-5 mol%) -
Co-Catalyst:
(1-2 mol%) -
Base/Solvent:
/ THF (1:1 ratio) - Degassed
Step-by-Step Methodology:
-
System Preparation: Flame-dry a reaction flask and cool under a positive stream of Argon. Trust Factor: Oxygen is the enemy. Even trace
promotes the formation of the diyne dimer (Glaser product) over the cross-coupled product. -
Degassing: Solvents (THF/Et3N) must be sparged with Argon for 20 minutes prior to use.
-
Charge: Add Aryl Iodide, Pd catalyst, and CuI to the flask.
-
Addition: Dissolve the alkyne in minimal degassed THF and add dropwise via syringe.
-
Expert Insight: Adding the alkyne last ensures the Pd oxidative addition complex is formed before the copper acetylide is generated, reducing homocoupling risk.
-
-
Reaction: Stir at Room Temperature (RT) for 4-12 hours.
-
Monitoring: TLC will show the disappearance of the limiting reagent (Aryl Iodide). The alkyne spot may streak due to acidity.
-
-
Workup: Filter through a pad of Celite to remove metal salts. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).
Reaction Mechanism Visualization
Figure 2: The catalytic cycle.[1][2] The specific acidity of the CF3-alkyne accelerates the Copper Cycle entry point.
Medicinal Chemistry Applications
In drug development, this specific building block is utilized to engineer metabolic stability and selectivity .
-
Metabolic Blocking: The
group blocks the para-position from Cytochrome P450 oxidation (hydroxylation), significantly extending the half-life ( ) of the drug candidate. -
Bioisosterism: The ethynyl group acts as a rigid spacer (bond length ~1.20 Å), mimicking the distance of a trans-double bond or an amide linker but without the hydrogen bond donor/acceptor properties.
-
Lipophilicity: The
group increases , enhancing membrane permeability for intracellular targets (e.g., tyrosine kinases).
References
-
Synthesis & Properties: ChemicalBook. (n.d.). 4'-Trifluoromethylphenyl Acetylene Properties and Safety. Retrieved from ChemicalBook [Source 1.1][3]
- Medicinal Chemistry (Substitution Effects):ResearchGate. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry.
-
Sonogashira Mechanism: Wikipedia. (n.d.). Sonogashira coupling reaction mechanism and conditions.[4][5] [Source 1.10]
- Alkyne Safety:Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne: Safety and Handling. [Source 1.7]
- General Reactivity:Sigma-Aldrich. (n.d.). 1-Ethynyl-4-(trifluoromethyl)
Sources
An In-depth Technical Guide to 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene: Synthesis, Analogs, and Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene, a key building block in medicinal chemistry. We will delve into its synthesis, explore the preparation of its analogs and derivatives, and discuss their potential applications in drug discovery, with a particular focus on the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical and biotechnology industries, providing both theoretical insights and practical methodologies.
Introduction: The Significance of the Trifluoromethylphenylacetylene Scaffold
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The combination of a trifluoromethyl group with a reactive ethynyl moiety on a benzene scaffold, as seen in 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene, creates a versatile platform for the synthesis of a diverse range of potential therapeutic agents. The methyl group at the ortho position can provide steric hindrance that may influence the molecule's conformation and interaction with target proteins. This guide will explore the synthesis of this core structure and its subsequent elaboration into novel chemical entities with potential pharmacological activity.
Synthesis of the Core Compound: 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene
The most efficient and widely used method for the synthesis of aryl alkynes, including 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene, is the Sonogashira cross-coupling reaction .[2] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2]
Retrosynthetic Analysis
A logical retrosynthetic approach to 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene involves the disconnection of the C(sp)-C(sp²) bond, leading back to a suitable aryl halide and a protected or terminal alkyne. The precursor, 1-bromo-2-methyl-4-(trifluoromethyl)benzene, is a readily available starting material. To avoid the self-coupling of the terminal alkyne (Glaser coupling), a protected alkyne such as ethynyltrimethylsilane (TMSA) is often employed.[3] The trimethylsilyl (TMS) protecting group can then be easily removed under mild conditions.
Caption: Retrosynthetic analysis of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene.
Experimental Protocol: A Two-Step Synthesis
The following is a detailed, self-validating protocol for the synthesis of 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene, adapted from established Sonogashira coupling procedures.[3][4]
Step 1: Sonogashira Coupling of 1-Bromo-2-methyl-4-(trifluoromethyl)benzene with Ethynyltrimethylsilane
Caption: Experimental workflow for the Sonogashira coupling step.
Materials:
-
1-Bromo-2-methyl-4-(trifluoromethyl)benzene (1.0 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Ethynyltrimethylsilane (TMSA) (1.2 eq)
-
Triethylamine (NEt₃), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Pentane or diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-2-methyl-4-(trifluoromethyl)benzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add a 1:1 mixture of anhydrous and degassed triethylamine and tetrahydrofuran.
-
Bubble the inert gas through the solution for 15-20 minutes to ensure complete deoxygenation.
-
Add ethynyltrimethylsilane dropwise to the reaction mixture.
-
Heat the reaction mixture to 40-50 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with pentane or diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford ((2-methyl-4-(trifluoromethyl)phenyl)ethynyl)trimethylsilane.
Step 2: Deprotection of the Trimethylsilyl Group
The TMS group can be readily cleaved using mild basic conditions.[3]
Materials:
-
((2-Methyl-4-(trifluoromethyl)phenyl)ethynyl)trimethylsilane (1.0 eq)
-
Potassium carbonate (K₂CO₃) (0.2 eq)
-
Methanol
-
Dichloromethane
Procedure:
-
Dissolve the silylated alkyne in methanol.
-
Add a catalytic amount of potassium carbonate.
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene.
Characterization
Table 1: Spectroscopic Data for 1-Ethynyl-4-(trifluoromethyl)benzene [5]
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR (CDCl₃) | 7.56 (d, 4H), 3.15 (s, 1H) |
| ¹³C NMR (CDCl₃) | 132.3, 130.5 (q, J = 32.7 Hz), 126.3, 125.3 (q, J = 3.8 Hz), 123.9 (q, J = 272.2 Hz), 82.9, 78.2 |
| ¹⁹F NMR (CDCl₃) | -62.73 |
Analogs and Derivatives: Expanding the Chemical Space
The ethynyl group of 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene is a versatile handle for further chemical transformations, allowing for the synthesis of a wide array of analogs and derivatives.
1,2,3-Triazole Derivatives via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[6] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
Caption: General scheme for the synthesis of 1,2,3-triazole derivatives.
Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative
This protocol is a general procedure that can be adapted for the synthesis of various triazole derivatives.
Materials:
-
1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene (1.0 eq)
-
Organic azide (R-N₃) (1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
tert-Butanol and water (1:1 mixture)
Procedure:
-
In a reaction vial, dissolve 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene and the organic azide in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and the product may precipitate from the reaction mixture.
-
Monitor the reaction by TLC. Upon completion, collect the solid product by filtration and wash with water and a cold organic solvent (e.g., diethyl ether or ethanol) to afford the pure 1,2,3-triazole derivative. If the product is soluble, it can be extracted with an organic solvent like ethyl acetate.
Other Derivatives
The terminal alkyne can also participate in other reactions, such as:
-
Coupling reactions: Further Sonogashira or other cross-coupling reactions can be performed to introduce additional aryl or vinyl groups.
-
Hydration: Markovnikov or anti-Markovnikov hydration to yield ketones or aldehydes.
-
Reduction: Partial or complete reduction of the triple bond to afford alkenes or alkanes.
Applications in Drug Discovery
The trifluoromethylphenylacetylene scaffold and its derivatives have shown promise in various therapeutic areas.
Anticancer Activity of Triazole Derivatives
Numerous studies have demonstrated the potential of 1,2,4-triazole derivatives as anticancer agents.[7][8] For instance, certain 1,2,4-triazole derivatives have exhibited promising cytotoxic activity against various human cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancer cell lines.[8][9] The mechanism of action for some of these compounds is believed to involve the inhibition of enzymes such as aromatase.[8] The introduction of a trifluoromethylphenyl group onto the triazole core can enhance these activities. While specific data for derivatives of 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene is limited, related compounds have shown significant potential.
Table 2: Examples of Anticancer Activity of Related Triazole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | HeLa | < 12 | [8] |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones | HeLa | < 12 | [8] |
| 1,2,4-triazole-pyridine hybrids | Murine melanoma (B16F10) | 41.12 - 61.11 | [7] |
Antimicrobial Properties
Triazole derivatives are also well-known for their broad-spectrum antimicrobial activity. For example, certain 5-(4-amino substituted-8-(trifluoromethyl) quinolin-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiols have shown good activity against various bacterial strains, including E. coli and S. aureus.[10]
Impact on Metabolic Stability
The trifluoromethyl group is a bioisostere of a methyl group and is known to block metabolic oxidation at its site of attachment.[6][11] This is due to the high strength of the C-F bond, which is resistant to cleavage by cytochrome P450 enzymes.[1] Replacing a metabolically labile methyl group with a trifluoromethyl group can significantly increase a drug candidate's half-life and reduce the formation of metabolites.[6] This enhanced metabolic stability is a key advantage in drug design, often leading to improved pharmacokinetic profiles.[10]
Table 3: Comparative Metabolic Stability of Methyl vs. Trifluoromethyl Analogs [6]
| Feature | Compound with Methyl Group | Compound with Trifluoromethyl Group | Rationale |
| Metabolic Pathway | Susceptible to oxidation | Oxidation is blocked | High C-F bond energy prevents CYP-mediated oxidation. |
| Number of Metabolites | Generally higher | Significantly reduced | A major metabolic pathway is inhibited. |
| In vitro Half-life (t₁/₂) | Shorter | Longer | Reduced rate of metabolism leads to slower clearance. |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking metabolism reduces the liver's metabolic capacity. |
Conclusion and Future Perspectives
1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene is a highly valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. The well-established Sonogashira coupling provides a reliable route to this core structure, and the reactive ethynyl group allows for a wide range of derivatization strategies, most notably the highly efficient click chemistry to form 1,2,3-triazoles. The presence of the trifluoromethyl group is expected to confer favorable pharmacokinetic properties, particularly enhanced metabolic stability.
Future research in this area should focus on the synthesis and biological evaluation of a broader range of analogs and derivatives of 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene. Systematic structure-activity relationship (SAR) studies are needed to elucidate the key structural features required for potent and selective activity against various biological targets. Furthermore, in-depth investigations into the pharmacokinetic and pharmacodynamic properties of the most promising compounds will be crucial for their advancement as potential drug candidates. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics.
References
-
Supplementary Information for "Clickable MOFs for the introduction of functionality at isolated sites". Semantic Scholar. [Link]
-
A practical flow synthesis of 1,2,3-triazoles. RSC Publishing. [Link]
-
Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. ThaiScience. [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Journal of Cardiovascular Disease Research. [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. [Link]
-
Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed. [Link]
-
2 - Supporting Information. The Royal Society of Chemistry. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. [Link]
-
Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content. The Royal Society of Chemistry. [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. ResearchGate. [Link]
-
SUPPORTING INFORMATION. Wiley-VCH. [Link]
-
Synthesis, Anticancer Activity and Molecular Modeling Studies of 1,2,4-triazole Derivatives as EGFR Inhibitors. PubMed. [Link]
-
ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. [Link]
-
Supporting Information TBAB-Catalyzed Cascade Reactions: Facile Synthesis of 1-Trifluoromethyl-3. The Royal Society of Chemistry. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Structure Activity Relationship Of Drugs. Scribd. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Electronic Effects of the Trifluoromethyl Group in Aromatic Alkynes
Introduction: The "Fluorine Effect" in Alkyne Scaffolds
In modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms—specifically the trifluoromethyl (
For drug developers, this scaffold represents a "privileged structure" capable of:
-
Modulating Acidity: Enhancing the acidity of the terminal alkyne proton (
), thereby altering reactivity in metal-catalyzed couplings.[1] -
Tuning Lipophilicity: Increasing
while simultaneously altering the dipole moment vector, crucial for binding affinity in hydrophobic pockets.[1] -
Blocking Metabolism: The
group effectively blocks the para-position from cytochrome P450-mediated oxidation, a common metabolic soft spot in phenylacetylene derivatives.[1]
This guide provides a technical deep-dive into the electronic architecture, reactivity profiles, and synthetic utility of trifluoromethyl-substituted aromatic alkynes.[1]
Electronic Architecture
Hammett Substituent Constants & Inductive Effects
The electronic influence of the
| Parameter | Value | Interpretation |
| Hammett | 0.54 | Strong electron-withdrawing power in the para position. |
| Hammett | 0.43 | Significant withdrawal even in the meta position.[1] |
| Hammett | 0.61 | Enhanced withdrawal in systems developing positive charge (e.g., carbocations).[1] |
| Field Effect ( | 0.38 | Pure through-space electrostatic withdrawal. |
Mechanistic Insight: The strong
Acidity ( ) and Dipole Moments
The acidity of the terminal proton is a critical parameter for base-mediated functionalization (e.g., Sonogashira coupling, alkylation).[1]
-
Phenylacetylene
(DMSO): -
4-(Trifluoromethyl)phenylacetylene
(DMSO): (Estimated based on for phenylacetylene ionization).
Dipole Vector:
The
Visualization of Electronic Effects[1][2][3]
Figure 1: Electronic pull of the trifluoromethyl group results in electron density withdrawal from the alkyne terminus, increasing the acidity of the terminal proton.
Reactivity Profile
The electron-deficient nature of the alkyne triple bond in (trifluoromethyl)phenylacetylenes dictates their reactivity in two major classes of reactions: Cross-Coupling and Cycloaddition .
Sonogashira Cross-Coupling
In Palladium/Copper-catalyzed Sonogashira couplings, the substrate can be either the alkyne or the aryl halide.[1][2]
-
As the Alkyne Partner: The enhanced acidity of the acetylenic proton accelerates the transmetallation step. The deprotonation by the amine base (e.g.,
) to form the Copper-acetylide species is faster than for electron-rich alkynes. -
As the Aryl Halide Partner: If using 4-bromobenzotrifluoride, the electron-poor ring facilitates the oxidative addition of Pd(0) into the C-Br bond, often the rate-determining step.
1,3-Dipolar Cycloaddition ("Click Chemistry")
In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), electronic effects are subtle but important.[1]
-
LUMO Lowering: The electron-withdrawing
group lowers the LUMO energy of the alkyne. -
Rate Enhancement: This energy gap reduction typically accelerates cycloadditions with electron-rich dipoles (like azides), making
-substituted alkynes highly reactive "click" partners.[1]
Reaction Workflow Visualization[1]
Figure 2: Divergent synthetic utility of 4-(trifluoromethyl)phenylacetylene in cross-coupling and cycloaddition workflows.
Experimental Protocols
Protocol A: Synthesis of 4-(Trifluoromethyl)phenylacetylene
A robust method utilizing Sonogashira coupling followed by desilylation.
Reagents:
-
4-Iodobenzotrifluoride (1.0 equiv)
-
Trimethylsilylacetylene (TMSA) (1.2 equiv)
- (2 mol%)
- (1 mol%)
-
Triethylamine (
) / THF (1:1 v/v) - or TBAF (for deprotection)
Step-by-Step Workflow:
-
Coupling: In a flame-dried Schlenk flask, dissolve 4-iodobenzotrifluoride (10 mmol) in dry THF/Et3N (20 mL). Degas with Argon for 15 min.
-
Catalyst Addition: Add
(140 mg) and (19 mg). Stir for 5 min. -
Alkyne Addition: Add TMSA (1.7 mL) dropwise. Stir at RT for 4-6 hours. Monitor by TLC (Hexanes).[1]
-
Workup 1: Filter off ammonium salts, concentrate filtrate, and pass through a short silica plug.[1]
-
Deprotection: Dissolve the TMS-intermediate in MeOH (30 mL). Add
(1.5 equiv).[1] Stir at RT for 1 hour. -
Purification: Dilute with water, extract with pentane (to avoid loss of volatile alkyne). Dry over
and concentrate carefully (volatile!).-
Yield Expectation: 85-95%.[1]
-
Characterization:
NMR ( ppm for ), NMR ( ppm).
-
Protocol B: 1,3-Dipolar Cycloaddition (Click Reaction)
Standard protocol for bioconjugation or library synthesis.
Reagents:
-
4-(Trifluoromethyl)phenylacetylene (1.0 equiv)
-
Benzyl Azide (1.0 equiv)
- (5 mol%)
-
Sodium Ascorbate (10 mol%)
- (1:1)
Step-by-Step Workflow:
-
Mixture: Suspend alkyne and azide in
(0.5 M concentration). -
Initiation: Add freshly prepared Sodium Ascorbate solution, followed by Copper Sulfate solution.
-
Reaction: Stir vigorously at RT for 2-12 hours. The reaction often precipitates the triazole product.[1]
-
Isolation: Dilute with water. If solid precipitates, filter and wash with cold water.[1] If oil, extract with EtOAc.[1]
-
Purification: Recrystallization or Flash Chromatography (Hexane/EtOAc).[1]
Medicinal Chemistry Implications[1][3][5][6][7][8][9]
Metabolic Stability
The primary metabolic pathway for phenylacetylene derivatives is oxidation of the aromatic ring (arene oxide formation) or hydration of the alkyne.[1]
-
Para-Blocking: The
group sterically and electronically deactivates the para-position, preventing hydroxylation by CYP450 enzymes.[1] -
Ring Deactivation: The electron-withdrawing nature reduces the electron density of the phenyl ring, making it less susceptible to oxidative metabolism compared to electron-rich analogues (e.g., methoxy-phenylacetylenes).[1]
Bioisosterism
The trifluoromethyl group is often considered a bioisostere for:
-
Isopropyl group: Similar steric volume but inverted electronics (lipophilic but electron-withdrawing).
-
Chlorine/Bromine: Similar electronic withdrawal but significantly higher lipophilicity and metabolic robustness.[1]
| Property | Phenylacetylene | 4-Me-Phenylacetylene | 4-CF3-Phenylacetylene |
| Electronic Nature | Neutral | Electron Rich | Electron Poor |
| Hammett | 0.00 | -0.17 | 0.54 |
| Metabolic Risk | High (p-hydroxylation) | High (benzylic oxidation) | Low (Blocked) |
| Lipophilicity | Moderate | Moderate-High | High |
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
-
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link
-
Himo, F., et al. (2005).[1] Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates.[1][3] Journal of the American Chemical Society.[1] Link
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][3] Link
-
Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link
Sources
An In-depth Technical Guide to the Lipophilicity and Metabolic Stability of Trifluoromethylated Aromatics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into aromatic systems is a cornerstone of modern medicinal chemistry. This functional group exerts profound effects on a molecule's physicochemical and pharmacokinetic properties, most notably its lipophilicity and metabolic stability. This guide provides an in-depth analysis of these effects, grounded in mechanistic principles and supported by field-proven experimental protocols. We will explore the nuanced role of the CF₃ group in modulating lipophilicity, its powerful ability to block metabolic hotspots, and the detailed methodologies required to quantify these critical drug-like properties. This document is intended to serve as a comprehensive resource for drug discovery and development professionals seeking to harness the full potential of aromatic trifluoromethylation.
Part I: The Physicochemical Impact of Aromatic Trifluoromethylation
The trifluoromethyl group is often considered a "super-methyl" bioisostere, but its influence extends far beyond simple steric mimicry.[1] Its unique electronic properties are the primary drivers of its effects on lipophilicity and stability.
Electronic and Steric Properties
The CF₃ group is a potent electron-withdrawing substituent, primarily through a strong negative inductive effect (-I) that results from the high electronegativity of the three fluorine atoms.[2] When attached to an aromatic ring, this effect deactivates the ring, making it less susceptible to electrophilic attack and, crucially, oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4] The C-F bond is one of the strongest single bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol) compared to a C-H bond (~414 kJ/mol), rendering the CF₃ group itself highly resistant to enzymatic cleavage.[3][4]
Sterically, the CF₃ group is significantly larger than a hydrogen atom and comparable in size to an isopropyl group, a factor that can be used to influence ligand-receptor binding and shield adjacent sites from metabolic attack.[5][6]
The Dichotomous Role in Lipophilicity (logP & logD)
Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (logP) for neutral compounds or the distribution coefficient (logD) for ionizable compounds at a specific pH.
The CF₃ group's effect on lipophilicity is complex. On one hand, it is an intrinsically lipophilic moiety, with a Hansch-Fujita π constant of +0.88, meaning its substitution for a hydrogen atom generally increases a molecule's overall lipophilicity.[4][5] This can enhance membrane permeability and improve target engagement through hydrophobic interactions.[3][4]
However, the powerful inductive electron-withdrawing effect of the CF₃ group can decrease the basicity (pKa) of nearby nitrogen atoms (e.g., in anilines or pyridines) or increase the acidity of adjacent protons.[1] For a basic compound, this reduction in pKa means that at physiological pH (7.4), a larger fraction of the molecule will exist in its neutral, less water-soluble form. Conversely, for an acidic compound, the increased acidity can lead to a higher proportion of the ionized, more water-soluble form. This electronic modulation can sometimes lead to a counterintuitive decrease in lipophilicity or a complex pH-dependent lipophilicity profile.[7] Therefore, simply adding a CF₃ group does not guarantee a predictable increase in logP/logD across all molecular scaffolds.
Part II: Experimental Determination of Lipophilicity
Accurate measurement of logP and logD is essential for understanding and optimizing a compound's ADME profile. The two most common methods are the shake-flask technique and reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol 1: Shake-Flask Method for logP/logD Determination
The shake-flask method is the "gold standard" for logP determination, involving the direct measurement of a compound's concentration in equilibrated n-octanol and aqueous phases.[8][9]
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with buffer (e.g., phosphate-buffered saline, pH 7.4 for logD) and the buffer with n-octanol by mixing them vigorously and allowing them to separate overnight.
-
Compound Dissolution: Accurately weigh the test compound and dissolve it in one of the pre-saturated phases (typically n-octanol). The initial concentration should be chosen to ensure accurate quantification in both phases post-partitioning.
-
Partitioning: Add a precise volume of the pre-saturated counter-phase to the solution from Step 2 in a suitable vessel (e.g., a glass vial). A 1:1 volume ratio is common.
-
Equilibration: Seal the vessel and shake or stir the biphasic mixture for a set period (e.g., 2 hours at a controlled temperature like 25°C) to allow the compound to reach partitioning equilibrium.[10]
-
Phase Separation: Allow the phases to separate completely. Centrifugation at a low speed can aid this process.
-
Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.[11]
-
Calculation: Calculate the logP or logD using the following formula:
-
logP (or logD) = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])[9]
-
Causality and Self-Validation:
-
Pre-saturation is critical to prevent volume changes during the experiment that would alter the final concentration.
-
The choice of analytical method must be validated for linearity and sensitivity in both matrices (octanol and buffer).
-
Running replicates and including a standard compound with a known logP value (e.g., testosterone) validates the experimental setup.[12]
Protocol 2: RP-HPLC Method for logP/logD Estimation
RP-HPLC offers a high-throughput alternative for estimating logP values, which is particularly useful in early drug discovery.[13] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.
Methodology:
-
System Setup: Use a reversed-phase column (e.g., C18) with an isocratic mobile phase consisting of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer.[14]
-
Calibration Curve: Prepare a set of 5-7 reference compounds with accurately known logP values that span the expected range of the test compound.[15]
-
Retention Time Measurement: Inject each reference compound and the test compound individually into the HPLC system and record their retention times (tᵣ). Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).[14]
-
Calculate Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (tᵣ - t₀) / t₀.[14]
-
Correlation Plot: Plot log(k') for the reference compounds against their known logP values.
-
logP Estimation: Perform a linear regression on the calibration plot. Using the log(k') value of the test compound, interpolate its logP from the resulting regression equation.[13]
Causality and Self-Validation:
-
The isocratic mobile phase ensures that the retention mechanism is consistent and comparable across all compounds.
-
The selection of standards is crucial; they should be structurally diverse and bracket the test compound's expected lipophilicity to ensure the interpolation is valid.[15]
-
The strength of the linear correlation (R²) for the calibration curve serves as an internal validation of the method's suitability for the chosen compound class. An R² > 0.95 is typically desired.
Data Presentation: Comparing Analogs
Presenting lipophilicity data in a tabular format allows for clear comparison and structure-activity relationship (SAR) analysis.
| Compound | R Group | Experimental logP (Shake-Flask) | Rationale for Change in Lipophilicity |
| Toluene | -CH₃ | 2.73 | Baseline |
| Trifluorotoluene | -CF₃ | 3.15 | The intrinsic lipophilicity of the CF₃ group dominates, increasing logP.[5] |
| Aniline | -NH₂ | 0.90 | Baseline |
| 4-(Trifluoromethyl)aniline | 4-CF₃-NH₂ | 1.73 | The CF₃ group's lipophilicity increases logP despite its electron-withdrawing effect. |
Part III: Metabolic Stability of Trifluoromethylated Aromatics
One of the most valuable applications of the CF₃ group is to enhance metabolic stability.[16] Metabolism, primarily occurring in the liver, is a major mechanism of drug clearance.
Blocking Metabolic Hotspots
The primary drug-metabolizing enzymes are the cytochrome P450 (CYP) superfamily.[17] These enzymes catalyze the oxidation of xenobiotics, often by hydroxylating electron-rich aromatic rings or aliphatic C-H bonds.[18] A common metabolic liability for aromatic compounds is oxidation at a para-position.
By replacing a hydrogen atom at a known or suspected metabolic "hotspot" with a CF₃ group, that pathway can be effectively blocked.[16] The extreme strength of the C-F bonds and the deactivation of the aromatic ring make the CF₃-substituted position highly resistant to CYP-mediated oxidation.[3][19] This "metabolic shielding" forces metabolism to occur at other, potentially slower, sites on the molecule, thereby increasing the drug's half-life and bioavailability.[16]
Diagram: Metabolic Shielding by Trifluoromethylation
Below is a diagram illustrating how a CF₃ group can block a primary metabolic pathway.
Caption: Trifluoromethyl group blocking CYP450-mediated benzylic oxidation.
Alternative Metabolic Pathways
While highly stable, the CF₃ group is not completely inert. In rare cases, particularly when adjacent to a hydroxyl group or other activating moiety, it can undergo metabolic defluorination, though this is a much less common pathway than oxidation of a C-H bond.[6] Reductive metabolism of CF₃ groups has also been reported but is generally not a primary clearance mechanism for most drug candidates.[20]
Part IV: In Vitro Assessment of Metabolic Stability
To quantify the impact of trifluoromethylation on metabolic stability, in vitro assays using liver fractions are essential. The two most common systems are liver microsomes and hepatocytes.
Protocol 3: Liver Microsomal Stability Assay
This assay measures the rate of disappearance of a parent drug in the presence of liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes like CYPs.[21][22]
Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.[23]
-
Prepare a 100 mM phosphate buffer (pH 7.4).[23]
-
Prepare a stock solution of the NADPH regenerating system (cofactor required for CYP activity).[17]
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
-
Incubation Setup (96-well plate format):
-
In each well, combine the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).[17]
-
Include control wells: a negative control without NADPH to assess non-enzymatic degradation, and a positive control compound with known metabolic lability (e.g., midazolam, dextromethorphan) to confirm enzyme activity.[23]
-
-
Initiation and Sampling:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH solution to all wells except the negative controls.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a cold "stop solution" (e.g., acetonitrile) containing an internal standard for analytical quantification.[16]
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693 / k.
-
Calculate intrinsic clearance (CLᵢₙₜ) as (k / [microsomal protein concentration]).
-
Causality and Self-Validation:
-
NADPH is the essential cofactor that donates electrons to the CYP enzyme cycle; its absence in the control validates that degradation is enzyme-mediated.[17]
-
The 37°C incubation temperature mimics physiological conditions.
-
The positive control ensures the microsomal batch is active, while the internal standard corrects for variations in sample processing and instrument response.
Protocol 4: Hepatocyte Stability Assay
Hepatocytes are intact liver cells and are considered a more complete model as they contain both Phase I and Phase II (conjugative) enzymes, as well as the necessary cofactors and cellular transport mechanisms.[24][25]
Methodology:
-
Cell Preparation:
-
Thaw cryopreserved primary hepatocytes (e.g., human, rat) according to the supplier's protocol.[26]
-
Determine cell viability (e.g., via trypan blue exclusion); viability should be >80%.
-
Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10⁶ viable cells/mL) in pre-warmed incubation medium.[27]
-
-
Incubation and Sampling:
-
Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension in a multi-well plate.[26]
-
Incubate the plate at 37°C in a humidified CO₂ incubator, often with gentle shaking.[26]
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the cell suspension and terminate the reaction with a cold stop solution (e.g., acetonitrile with an internal standard).[24]
-
-
Sample Processing and Analysis:
-
Lyse the cells (e.g., by vortexing/sonication) and centrifuge to pellet cellular debris.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.
-
-
Data Analysis:
-
Data analysis is similar to the microsomal assay, yielding values for t₁/₂ and CLᵢₙₜ. The clearance is typically expressed as µL/min/10⁶ cells.[27]
-
Causality and Self-Validation:
-
Using whole cells provides a more physiologically relevant system, accounting for cell permeability and the interplay between Phase I and Phase II metabolism.[24][25]
-
Monitoring cell viability throughout the experiment ensures that compound disappearance is due to metabolism, not cytotoxicity.
-
The inclusion of well-characterized control compounds (e.g., one for Phase I, like verapamil, and one for Phase II, like umbelliferone) validates the metabolic competence of the hepatocyte batch.[24]
Diagram: In Vitro Metabolic Stability Workflow
Caption: General workflow for an in vitro metabolic stability assay.
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal for optimizing drug candidates. Its ability to enhance metabolic stability by blocking oxidative pathways is well-established and mechanistically understood. However, its impact on lipophilicity is more nuanced, requiring careful experimental evaluation due to the interplay of intrinsic lipophilicity and strong electronic effects. By employing robust and validated experimental protocols, such as the shake-flask method for logP determination and in vitro stability assays with liver microsomes and hepatocytes, researchers can accurately quantify the effects of aromatic trifluoromethylation. This empirical data, integrated into the design-make-test-analyze cycle, enables the rational design of molecules with improved pharmacokinetic profiles, ultimately increasing the probability of developing successful therapeutics.
References
-
LogP/D. Cambridge MedChem Consulting. [Link]
-
The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (MDPI). [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments). [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (MDPI). [Link]
-
LogP / LogD shake-flask method v1. ResearchGate. [Link]
-
Trifluoromethyl group. Grokipedia. [Link]
-
Metabolic stability in liver microsomes. Mercell. [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Talanta. [Link]
-
Suspension Hepatocyte Stability Incubations Protocol. Krishgen Biosystems. [Link]
-
Hepatocyte Stability Assay. Domainex. [Link]
-
METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology. [Link]
-
Hepatocyte Stability. Cyprotex. [Link]
-
Superelectrophiles and the effects of trifluoromethyl substituents. National Institutes of Health (NIH). [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. MTT-SCS. [Link]
-
Chemical characteristics of the trifluoromethyl group. ResearchGate. [Link]
-
Hepatocyte Stability Assay. Creative Bioarray. [Link]
-
Microsomal stability assay for human and mouse liver microsomes. Zenodo. [Link]
-
Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing. [Link]
-
Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
-
A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs. University of Maryland, Baltimore. [Link]
- Determination of log P coefficients via a RP-HPLC column.
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]
-
A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. [Link]
-
Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules. Australian Journal of Chemistry. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (NIH). [Link]
-
When is a trifluoromethyl group more lipophilic than a methyl group? Journal of Pharmaceutical Sciences. [Link]
-
An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents. ResearchGate. [Link]
-
Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]
-
Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. The University of Manchester. [Link]
-
Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. ResearchGate. [Link]
-
Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. [Link]
-
Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition. [Link]
-
Lipophilic Metabolic Efficiency (LipMetE) and Drug Efficiency Indices to Explore the Metabolic Properties of the Substrates of Selected Cytochrome P450 Isoforms. National Institutes of Health (NIH). [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. grokipedia.com [grokipedia.com]
- 6. annualreviews.org [annualreviews.org]
- 7. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. researchgate.net [researchgate.net]
- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 11. agilent.com [agilent.com]
- 12. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. archive.hshsl.umaryland.edu [archive.hshsl.umaryland.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mttlab.eu [mttlab.eu]
- 18. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
- 20. tcichemicals.com [tcichemicals.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. info.mercell.com [info.mercell.com]
- 24. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. krishgenbiosystems.com [krishgenbiosystems.com]
- 27. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Introduction: From Interstellar Clouds to Advanced Materials
An In-Depth Technical Guide to the Discovery and History of Substituted Ethynylbenzenes
Substituted ethynylbenzenes, organic compounds characterized by a benzene ring attached to a carbon-carbon triple bond, represent a cornerstone of modern chemistry. Their rigid, linear geometry and rich electron density make them indispensable building blocks in a vast array of applications, from pharmaceuticals and agrochemicals to advanced organic electronics and materials science.[1][2][3] The journey of these molecules from laboratory curiosities to high-performance materials is a story of ingenuity, catalytic breakthroughs, and an ever-deepening understanding of carbon-carbon bond formation. The fundamental unit, ethynylbenzene (phenylacetylene), has even been detected in the cold, dark molecular cloud TMC-1, underscoring the universal nature of this chemical motif.[4] This guide provides a technical overview of the pivotal discoveries and synthetic methodologies that have enabled the exploration and exploitation of substituted ethynylbenzenes, aimed at researchers and professionals in chemical and pharmaceutical development.
Part 1: Early Syntheses and the Dawn of Aryl-Alkyne Coupling
The ability to synthesize substituted ethynylbenzenes is predicated on the mastery of forming the aryl-alkyne (Csp²–Csp) bond. The earliest methods were often harsh and limited in scope, but they laid the critical groundwork for the catalytic revolutions to come.
Foundational Alkyne Synthesis
Before aryl-alkyne bonds could be formed, reliable methods for creating the alkyne moiety itself were necessary. The classical approach involves the dehydrohalogenation of vicinal or geminal dihalides using a strong base.[5][6] This two-step elimination reaction, typically requiring high temperatures and potent bases like sodium amide (NaNH₂), provided an entry point to terminal alkynes, which are the key precursors for subsequent coupling reactions.[7]
The Glaser Coupling: A Symmetrical Beginning
The first major leap in alkyne coupling chemistry came in 1869 when Carl Andreas Glaser discovered that terminal alkynes could be coupled in the presence of a copper(I) salt and an oxidant, such as air (O₂).[8][9][10] The Glaser coupling is an oxidative homocoupling reaction that produces symmetrical 1,3-diynes.[9] While it does not form the target aryl-alkyne bond directly, it was the first reaction to demonstrate the utility of copper in activating the terminal C-H bond of an alkyne, a concept that would prove central to later, more sophisticated methods.[8][9]
The reaction was famously used by Adolf von Baeyer in 1882 in his synthetic route toward indigo dye.[8][11] Later modifications, such as the Hay coupling, introduced the use of a soluble copper-TMEDA (tetramethylethylenediamine) complex, which improved the reaction's versatility and is often referred to as the Glaser-Hay coupling.[10][11][12]
The Stephens-Castro Coupling: The First Direct Aryl-Alkyne Cross-Coupling
A significant breakthrough occurred in 1963 when Charles E. Castro and Robert D. Stephens reported a direct cross-coupling reaction between a pre-formed copper(I) acetylide and an aryl halide.[13][14][15] This reaction, conducted in a solvent like hot pyridine, was the first general method for directly forging a bond between an aromatic ring and an alkyne, producing a disubstituted alkyne.[13][16]
The primary drawback of the Stephens-Castro coupling is its reliance on stoichiometric amounts of the copper acetylide, which must be prepared in a separate step and can be explosive.[14] Furthermore, the reaction conditions are often harsh, requiring refluxing pyridine.[14][15] Despite these limitations, it represented a monumental step forward, demonstrating that a transition metal could mediate the direct coupling of aryl and alkynyl fragments.[13][17]
Part 2: The Palladium Revolution and the Sonogashira Coupling
The limitations of the Stephens-Castro coupling set the stage for the next great innovation. The field was transformed in 1975 when Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara developed a palladium-catalyzed cross-coupling of terminal alkynes with aryl and vinyl halides.[18][19] The genius of the Sonogashira reaction lies in its dual-catalyst system: a palladium complex in conjunction with a catalytic amount of a copper(I) salt.[19][20]
This synergistic approach solved the major problems of the earlier methods. The reaction could be performed under remarkably mild conditions—often at room temperature—and with only catalytic amounts of both metals, generating the reactive copper acetylide in situ.[18][20] This breakthrough dramatically expanded the scope, safety, and utility of aryl-alkyne bond formation, making substituted ethynylbenzenes readily accessible. The Sonogashira reaction is now one of the most powerful and widely used C-C bond-forming reactions in organic synthesis.[18][21]
Comparative Overview of Key Coupling Reactions
| Feature | Glaser Coupling (1869) | Stephens-Castro Coupling (1963) | Sonogashira Coupling (1975) |
| Reaction Type | Homocoupling | Cross-Coupling | Cross-Coupling |
| Key Metal(s) | Copper (I) | Copper (I) | Palladium (0) & Copper (I) |
| Metal Stoichiometry | Catalytic (Hay) or Stoichiometric | Stoichiometric | Catalytic |
| Alkyne Reactant | Terminal Alkyne | Pre-formed Copper Acetylide | Terminal Alkyne |
| Typical Conditions | O₂ or other oxidant, base | High temperature (refluxing pyridine) | Mild (often room temp.), amine base |
| Key Advantage | First alkyne coupling method | First direct aryl-alkyne cross-coupling | High efficiency, mild conditions, broad scope |
| Key Disadvantage | Forms symmetrical products only | Requires stoichiometric, potentially explosive copper acetylide; harsh conditions | Sensitivity to oxygen (though modern variants exist) |
Part 3: Mechanistic Insights
Understanding the mechanisms of these reactions is key to appreciating their evolution and optimizing their application.
Stephens-Castro Coupling Mechanism
The mechanism is believed to proceed via the oxidative addition of the aryl halide to the copper(I) acetylide, forming a transient and unstable copper(III) intermediate. This intermediate then undergoes reductive elimination to yield the final disubstituted alkyne product and copper(I) halide.
Caption: Proposed mechanism for the Stephens-Castro coupling.
Sonogashira Coupling Catalytic Cycles
The Sonogashira reaction operates through two interconnected catalytic cycles. The primary palladium cycle activates the aryl halide, while the copper cycle generates the reactive copper acetylide.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. longdom.org [longdom.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Detection of ethynylbenzene in TMC-1 and the interstellar search for 1,2-diethynylbenzene | Astronomy & Astrophysics (A&A) [aanda.org]
- 5. Preparation of Alkynes | OpenOChem Learn [learn.openochem.org]
- 6. longdom.org [longdom.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Glaser coupling - Wikipedia [en.wikipedia.org]
- 12. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 13. Castro–Stephens coupling - Wikipedia [en.wikipedia.org]
- 14. Castro-Stephens-Kupplung – Wikipedia [de.wikipedia.org]
- 15. Couplage de Castro-Stephens — Wikipédia [fr.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 18. gold-chemistry.org [gold-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Methodological & Application
Use of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene in click chemistry
Application Note: High-Efficiency CuAAC Conjugation of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene
Abstract
This guide details the optimized protocols for utilizing 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene (CAS: 365-33-3 / 705-31-7) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While standard click chemistry protocols are robust, this specific building block presents a unique duality: the electron-withdrawing trifluoromethyl (-CF₃) group enhances alkyne acidity, while the ortho-methyl group introduces steric resistance at the copper coordination site. This note provides a "Sterically-Optimized" protocol to ensure quantitative conversion, minimizing oxidative homocoupling (Glaser coupling) and ensuring solubility of the lipophilic pharmacophore.
Chemical Profile & Mechanistic Insight
The Molecule
-
IUPAC Name: 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene
-
Role: Terminal Alkyne "Warhead" for Fragment-Based Drug Discovery (FBDD).
-
Key Features:
-
-CF₃ (Para): Increases metabolic stability and lipophilicity (LogP modulation). Acts as a bioisostere for chloride or isopropyl groups.
-
-CH₃ (Ortho): Provides conformational lock (atropisomerism potential) in the final drug scaffold but hinders the initial formation of the copper(I)-acetylide intermediate.
-
Mechanistic Causality (The "Why" Behind the Protocol)
In standard CuAAC, the rate-determining step often involves the formation of the copper-acetylide complex.
-
Electronic Effect: The -CF₃ group is strongly electron-withdrawing. This lowers the pKa of the terminal alkyne proton (
), making it more acidic and easier to deprotonate by the base (or weak base/ligand environment). This theoretically accelerates the reaction. -
Steric Effect: The 2-methyl group creates steric bulk around the alkyne. This hinders the approach of the Cu(I) catalyst, potentially stalling the catalytic cycle and allowing dissolved oxygen to oxidize the Cu(I) to inactive Cu(II) or promote alkyne dimerization (Glaser coupling).
The Solution: We utilize a Ligand-Accelerated protocol using TBTA or THPTA . These ligands protect the Cu(I) from oxidation and, crucially, create a catalytic pocket that facilitates the reaction of sterically demanding alkynes.
Experimental Protocols
Protocol A: The "Gold Standard" Library Synthesis (Small Molecule)
Best for: Medicinal chemistry, synthesis of kinase inhibitors, and PROTAC linkers.
Reagents:
-
Alkyne: 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene (1.0 equiv)
-
Azide: Target scaffold-N₃ (1.0 - 1.1 equiv)
-
Reductant: Sodium Ascorbate (NaAsc) (10 mol%)
-
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (5 mol%)
-
Solvent: DMSO / Water (4:1 ratio) - Critical for solubilizing the lipophilic CF3-phenyl group.
Step-by-Step Methodology:
-
Stock Preparation:
-
Dissolve the Alkyne (200 mM) and Azide (200 mM) in DMSO.
-
Prepare CuSO₄/TBTA Premix : Dissolve CuSO₄ (10 mM in water) and TBTA (10 mM in DMSO). Mix them 1:1. The solution effectively turns blue. Note: Premixing ensures the active catalyst forms immediately upon reduction.
-
Prepare NaAsc (100 mM in fresh water). Must be prepared fresh daily.
-
-
Reaction Assembly:
-
To a glass vial equipped with a stir bar, add:
-
350 µL DMSO (Solvent carrier)
-
50 µL Alkyne stock (10 µmol)
-
55 µL Azide stock (11 µmol)
-
-
Vortex briefly.
-
Add 50 µL CuSO₄/TBTA Premix (0.5 µmol Cu).
-
Initiation: Add 10 µL NaAsc stock (1.0 µmol). The solution may turn colorless or pale yellow (indicating Cu(I) species).
-
-
Incubation:
-
Stir at 40°C for 4–6 hours.
-
Why 40°C? The ortho-methyl group raises the activation energy slightly. Mild heating ensures completion without thermal degradation.
-
-
Quenching & Isolation:
-
Dilute with 5 mL EtOAc.
-
Wash with 5 mL of 5% NH₄OH (or EDTA solution) to chelate and remove copper.
-
Dry organic layer over MgSO₄, filter, and concentrate.
-
Protocol B: High-Throughput Screening (Plate Format)
Best for: DNA-Encoded Libraries (DEL) or Fragment Screening.
| Component | Conc. (Final) | Notes |
| Alkyne | 1 mM | Limiting reagent |
| Azide | 2 mM | Excess drives kinetics |
| Cu-THPTA | 100 µM | THPTA is water-soluble, better for bio-assays |
| NaAsc | 500 µM | Excess to maintain anaerobic state |
| Buffer | 100 mM | Sodium Phosphate (pH 7.4) + 20% DMSO |
Procedure:
-
Dispense reagents into 96-well PP plate.
-
Seal with aluminum foil (light sensitive).
-
Shake at 800 rpm for 12 hours at Room Temp.
-
Analyze directly via LC-MS (See Section 4).
Visualization: The Steric-Electronic Workflow
The following diagram illustrates the specific pathway for this molecule, highlighting the critical "Ligand Shielding" step required to overcome the ortho-methyl hindrance.
Figure 1: Catalytic cycle highlighting the interplay between CF3-assisted deprotonation and Methyl-induced steric hindrance. The TBTA ligand is essential to stabilize the Cu(I) species during the slower coordination step.
Quality Control & Validation
Because the CF3 group is NMR-active, ¹⁹F NMR is the most powerful tool for rapid validation without full purification.
Validation Table: Expected Analytical Signatures
| Method | Parameter | Expected Result | Interpretation |
| ¹H NMR | Triazole C-H | Singlet, δ 8.2 – 8.8 ppm | Confirms ring closure. |
| ¹H NMR | Alkyne C-H | Singlet, δ ~3.4 ppm | Disappearance indicates 100% conversion. |
| ¹⁹F NMR | -CF₃ Shift | Shift from ~ -63 ppm (Alkyne) to ~ -62.5 ppm (Triazole) | Distinct shift confirms chemical modification of the aryl ring environment. |
| LC-MS | Mass Shift | [M_azide + 184.1]+ | Mass of the alkyne fragment added. |
Troubleshooting Guide
-
Issue: Reaction turns brown/black.
-
Cause: Oxidation of Copper to Cu-Oxides or disproportionation.
-
Fix: Increase Ligand:Cu ratio to 2:1. Degas buffers.
-
-
Issue: Low Yield / Alkyne Recovery.
-
Cause:Ortho-methyl steric hindrance preventing reaction at RT.
-
Fix: Increase temperature to 45°C or use CuI (Copper Iodide) in DMF with DIPEA (organic soluble method) instead of aqueous CuSO4.
-
References
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[3] Angewandte Chemie International Edition.
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.
-
Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. (Establishes TBTA usage for hindered/labile substrates).
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Context for CF3 bioisostere usage).
Sources
The Strategic Application of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene in Modern Medicinal Chemistry
Introduction: A Building Block of Strategic Importance
In the landscape of contemporary drug discovery, the pursuit of molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Within the medicinal chemist's arsenal, certain structural motifs consistently emerge as critical components for achieving these desired attributes. 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene is one such building block, embodying a strategic combination of functionalities that offer significant advantages in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the applications of this versatile compound, complete with detailed protocols for its utilization in key synthetic transformations.
The unique molecular architecture of 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene features three key components that each contribute to its utility in medicinal chemistry: the terminal alkyne, the trifluoromethyl group, and the substituted benzene ring. The terminal alkyne provides a reactive handle for a variety of powerful coupling reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions (Click Chemistry)[1][2]. The trifluoromethyl group, a well-established bioisostere for a methyl group, profoundly influences the physicochemical properties of a molecule by enhancing lipophilicity, improving metabolic stability, and increasing binding affinity to biological targets[3][4][5]. The strategic placement of the methyl and trifluoromethyl groups on the phenyl ring allows for fine-tuning of steric and electronic properties, which can be critical for optimizing interactions with protein binding pockets.
This guide will delve into the practical applications of 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene, providing researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols to leverage its potential in their own research endeavors.
Part 1: The Trifluoromethyl Group - A "Magic" Moiety in Drug Design
The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance the drug-like properties of a lead compound. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Key Physicochemical Contributions of the Trifluoromethyl Group:
| Property | Impact of -CF3 Group | Rationale |
| Lipophilicity | Increases | The fluorine atoms are highly electronegative, leading to a lipophilic character that can improve membrane permeability. |
| Metabolic Stability | Enhances | The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, thus preventing metabolic degradation at that position. |
| Binding Affinity | Can Increase | The -CF3 group can engage in favorable interactions within a protein's binding site, such as dipole-dipole and orthogonal multipolar interactions. |
| pKa Modulation | Alters Acidity/Basicity | As a strong electron-withdrawing group, it can significantly lower the pKa of nearby acidic or basic functional groups. |
The presence of the -CF3 group in 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene makes it an attractive building block for introducing these beneficial properties into a target molecule.
Part 2: The Terminal Alkyne - A Gateway to Molecular Diversity
The terminal alkyne functionality of 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene serves as a versatile handle for constructing complex molecular architectures. Its linear geometry and reactivity in various coupling reactions are key to its utility.
Core Synthetic Applications:
-
Sonogashira Coupling: A powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in forming carbon-carbon bonds and synthesizing conjugated systems.
-
Azide-Alkyne Cycloaddition (Click Chemistry): A highly efficient and specific reaction between an alkyne and an azide to form a stable 1,2,3-triazole ring. This reaction is widely used in bioconjugation, drug discovery, and materials science due to its reliability and mild reaction conditions.
The following sections will provide detailed protocols for utilizing 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene in these key reactions.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene
The synthesis of the title compound can be achieved through a Sonogashira coupling of a suitable aryl halide with a protected acetylene, followed by deprotection.
Materials:
-
1-Bromo-2-methyl-4-(trifluoromethyl)benzene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K2CO3)
-
Methanol (MeOH)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
Step 1: Sonogashira Coupling
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-2-methyl-4-(trifluoromethyl)benzene (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and anhydrous Et3N (2.0 eq).
-
To this stirring mixture, add trimethylsilylacetylene (1.2 eq) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Deprotection of the Trimethylsilyl (TMS) Group
-
Dissolve the purified silyl-protected alkyne from Step 1 in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute aqueous HCl solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene.
Protocol 2: Application in Sonogashira Cross-Coupling
This protocol details the use of 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene as the alkyne component in a Sonogashira reaction.
Materials:
-
1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene
-
Aryl or vinyl halide (e.g., Iodobenzene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N), anhydrous
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
In a dried Schlenk flask under an inert atmosphere, dissolve the aryl or vinyl halide (1.0 eq) and 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene (1.1 eq) in anhydrous toluene.
-
Add anhydrous Et3N (2.0 eq) to the solution.
-
Add Pd(PPh3)4 (0.03 eq) and CuI (0.05 eq) to the reaction mixture.
-
Stir the reaction at 80 °C for 8-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 3: Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction of 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene with an organic azide.
Materials:
-
1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene
-
Organic azide (e.g., Benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Standard reaction vials
Procedure:
-
In a reaction vial, dissolve 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO4·5H2O (0.1 eq) in water.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 1,2,3-triazole product.
Conclusion and Future Perspectives
1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene represents a valuable and strategically designed building block for medicinal chemistry. The convergence of a reactive terminal alkyne and a property-modulating trifluoromethyl group within a tunable aromatic scaffold provides a powerful platform for the synthesis of novel drug candidates. The protocols outlined in this guide offer a practical starting point for researchers to incorporate this versatile molecule into their synthetic strategies. As the demand for more sophisticated and effective therapeutics continues to grow, the judicious application of such well-designed building blocks will undoubtedly play a crucial role in the future of drug discovery.
References
Sources
- 1. interchim.fr [interchim.fr]
- 2. Click Chemistry [organic-chemistry.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Incorporation of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene into Polymeric Architectures
Executive Summary & Molecular Logic
This guide details the methodology for incorporating 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene (hereafter EMTB ) into polymer systems. EMTB is a high-value monomeric building block that imparts unique physicochemical properties to materials due to its specific substitution pattern.
The Strategic Value of EMTB
The molecule features a "Push-Pull-Steric" triad that dictates its behavior in polymer science:
-
The Ethynyl Handle (C≡CH): A reactive site for both coordination polymerization (forming conjugated backbones) and bio-orthogonal "Click" chemistry (functionalizing existing scaffolds).
-
The Ortho-Methyl Group (-CH₃): This is the critical steric modulator. In poly(phenylacetylene)s, this group sterically forbids coplanar stacking of the aromatic rings.
-
Causality: This twisting forces the polymer backbone into a non-planar, helical conformation.
-
Result: Drastically increased solubility in common organic solvents and high fractional free volume, making these materials superior candidates for gas separation membranes and optoelectronics.
-
-
The Para-Trifluoromethyl Group (-CF₃): An electronic modulator.
-
Causality: High electronegativity lowers the HOMO energy level, increasing oxidative stability.
-
Result: Enhanced hydrophobicity, chemical resistance, and distinct self-assembly properties in block copolymers.
-
Route A: Rhodium-Catalyzed Coordination Polymerization
Objective: Synthesis of high-molecular-weight, stereoregular Poly(EMTB).
This protocol utilizes a Rhodium(I) catalyst to polymerize the ethynyl group, creating a conjugated polyacetylene backbone. This method is preferred over free-radical polymerization, which often yields oligomers with defects due to the stability of the intermediate radicals.
Materials & Reagents[1][2][3]
-
Monomer: EMTB (Purified by vacuum distillation or short silica plug to remove inhibitors).
-
Catalyst:
(Norbornadiene rhodium(I) chloride dimer). -
Co-catalyst (Optional but Recommended): Triethylamine (TEA) or Triphenylphosphine (
) to stabilize the active species. -
Solvent: Toluene (Anhydrous, degassed).
-
Precipitant: Methanol or Hexane.
Experimental Protocol (Self-Validating)
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask and cycle with
three times. Oxygen acts as a permanent trap for the propagating Rh-species. -
Catalyst Solution: Dissolve
(2.5 mg, 5.4 µmol) in toluene (2.0 mL). Add TEA (10 µL) if using. The solution should be clear yellow/orange.[1] -
Monomer Addition: Dissolve EMTB (1.0 g, ~5.4 mmol) in toluene (3.0 mL). Add this solution to the catalyst vessel via syringe.[2]
-
Monomer/Catalyst Ratio: Target 100:1 to 500:1 for optimal molecular weight control.
-
-
Polymerization: Stir at 30°C for 2-4 hours .
-
Visual Checkpoint: The solution will darken significantly (deep yellow to orange/brown) and viscosity will increase. If no color change occurs within 30 minutes, the catalyst is inactive (check
contamination).
-
-
Termination: Add a small amount of acetic anhydride (0.1 mL) or simply pour the reaction mixture into a large excess of non-solvent (Methanol, 200 mL) under vigorous stirring.
-
Purification: Filter the precipitated polymer. Re-dissolve in minimal THF and re-precipitate in Methanol to remove catalyst residues. Dry under vacuum at 40°C.
Mechanism & Workflow Visualization
Caption: Rhodium-catalyzed polymerization workflow showing the transformation of EMTB into a helical polymer via coordination-insertion mechanism.
Route B: Post-Polymerization Modification (Click Chemistry)
Objective: Functionalization of azide-bearing scaffolds (e.g., Azide-PEG, Polystyrene-N3) with EMTB.
This approach uses EMTB as a "side-chain decorator" to introduce hydrophobicity or fluorine markers (
Materials & Reagents[1][2][3]
-
Scaffold: Azide-functionalized polymer (Polymer-N
). -
Ligand: EMTB (1.2 equivalents relative to azide groups).
-
Catalyst:
+ Sodium Ascorbate (NaAsc). -
Solvent: THF/Water (4:1) or DMF (if polymer is hydrophobic).
Experimental Protocol
-
Dissolution: Dissolve Polymer-N
(100 mg) and EMTB (calculated excess) in THF (4 mL). -
Catalyst Prep: Prepare aqueous solutions of
(100 mM) and NaAsc (200 mM). -
Initiation: Add
(5 mol% vs azide) followed by NaAsc (10 mol% vs azide) to the polymer solution.-
Visual Checkpoint: The mixture may turn slightly turbid or green-yellow.
-
-
Reaction: Stir at Room Temperature for 12-24 hours .
-
Note: The steric bulk of the ortho-methyl group in EMTB may slow down the cycloaddition compared to phenylacetylene. Heating to 40°C may be required if conversion is low.
-
-
Purification: Dialysis (MWCO appropriate for backbone) against pure THF or precipitation into water/methanol to remove unreacted EMTB and copper salts.
Characterization & Validation Standards
To ensure scientific integrity, the following data points must be verified to confirm successful incorporation.
Quantitative Data Summary
| Technique | Parameter | Pre-Reaction (Monomer) | Post-Reaction (Polymer/Product) | Interpretation |
| Ethynyl Proton ( | Singlet, | Absent | Confirms consumption of alkyne. | |
| Vinyl Proton ( | Absent | Broad singlet, | Confirms formation of polyene backbone (Route A). | |
| Sharp Singlet | Broadened / Shifted | Broadening indicates restricted rotation in polymer. | ||
| IR Spec | Acetylenic Stretch | Absent | Confirms loss of triple bond. | |
| GPC | Molecular Weight ( | 184 Da | Confirms polymerization. | |
| Appearance | Color | Clear/Pale Yellow Liquid | Deep Yellow/Orange Solid | Conjugation length extension. |
Troubleshooting Guide
-
Issue: Low Molecular Weight (Route A)
-
Cause: Chain transfer to monomer or solvent.
-
Solution: Switch solvent to dry THF; increase monomer concentration; ensure strictly anaerobic conditions.
-
-
Issue: Incomplete Functionalization (Route B)
-
Cause: Steric hindrance from the ortho-methyl group blocking the copper center.
-
Solution: Use a ligand-accelerated catalyst (e.g., TBTA or THPTA) to protect the Cu(I) species and facilitate entry into the sterically crowded reaction site.
-
References
-
Masuda, T., et al. (2001).[3] "Polymerization of o-Trifluoromethyl(phenylacetylene) Initiated by [Rh(norbornadiene)Cl]2." Macromolecules, 34(6), 1586-1592.[3] Link
- Grounding: Establishes the baseline for Rh-catalyzed polymerization of trifluoromethyl-substituted phenylacetylenes.
-
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596-2599. Link
- Grounding: The foundational text for the CuAAC (Click) protocol used in Route B.
- Misumi, Y., & Masuda, T. (2005). "Synthesis and Properties of Poly(phenylacetylene)s with Bulky Substituents." Macromolecules, 38, 2162-2168. Grounding: Validates the effect of ortho-substituents (like the methyl group in EMTB) on polymer solubility and color.
-
ChemScene. (n.d.). "1-Ethynyl-4-(trifluoromethyl)benzene Product Data." Link
- Grounding: Verification of monomer physical properties and safety d
Sources
Application Notes and Protocols for the Purification of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene
Abstract
This document provides a comprehensive guide to the purification of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene, a key building block in medicinal chemistry and materials science. Recognizing the critical impact of purity on downstream applications, this guide details three primary purification techniques: fractional vacuum distillation, silica gel column chromatography, and recrystallization. Each method is presented with a detailed protocol, an explanation of the underlying scientific principles, and expert insights to aid researchers in achieving optimal purity and yield.
Introduction: The Importance of Purity
1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene is a versatile intermediate whose utility in complex organic syntheses, such as Sonogashira couplings and click chemistry reactions, is directly correlated with its purity.[1] The presence of impurities, including starting materials, reaction byproducts, or residual solvents, can lead to decreased reaction yields, catalyst poisoning, and the formation of undesirable side products. Therefore, robust purification is a non-negotiable step in ensuring the reliability and reproducibility of experimental outcomes. The trifluoromethyl group imparts unique electronic properties and enhances metabolic stability in drug candidates, making this compound particularly valuable in pharmaceutical research.[1]
Physicochemical Properties and Their Impact on Purification
A successful purification strategy is predicated on a thorough understanding of the target compound's physicochemical properties.
| Property | Value (Estimated) | Implication for Purification |
| Molecular Formula | C₁₀H₇F₃ | --- |
| Molecular Weight | 184.16 g/mol | Influences volatility and chromatographic mobility. |
| Boiling Point | Higher than 1-ethynyl-4-(trifluoromethyl)benzene (60 °C/30 mmHg) due to the additional methyl group.[1] | Suitable for fractional vacuum distillation to separate from less volatile impurities. |
| Polarity | Moderately nonpolar | Ideal for normal-phase column chromatography using nonpolar eluents. |
| Crystalline Nature | Likely a low-melting solid or liquid at room temperature. | Recrystallization may be a viable option if a suitable solvent system is identified. |
The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methyl group on the benzene ring influences the molecule's polarity and intermolecular interactions, which are key considerations in selecting chromatographic and recrystallization conditions.
Purification Workflow Overview
The choice of purification technique depends on the nature and quantity of impurities present in the crude product. A general workflow is proposed below.
Figure 1: General purification workflow for 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene.
Detailed Protocols
Fractional Vacuum Distillation
Principle: This technique separates compounds based on differences in their boiling points under reduced pressure. Lowering the pressure reduces the boiling point, preventing thermal decomposition of the target compound.
When to Use: Ideal for large-scale purification (>5 g) to remove non-volatile impurities or solvents with significantly different boiling points.
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a short-path distillation head, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
System Preparation: Add the crude 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Vacuum Application: Gradually apply vacuum to the system using a vacuum pump protected by a cold trap. Aim for a pressure of approximately 30 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions. Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of the pure product. The boiling point will be slightly higher than that of 1-ethynyl-4-(trifluoromethyl)benzene (60 °C at 30 mmHg) due to the presence of the methyl group.[1]
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) or ¹H NMR to confirm purity.
Silica Gel Column Chromatography
Principle: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). More polar compounds will adhere more strongly to the polar silica gel and elute later.
When to Use: Effective for removing impurities with different polarities from the target compound. It is a highly versatile technique for achieving high purity on both small and large scales.
Protocol:
-
Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane or petroleum ether). Pour the slurry into a glass column and allow the silica gel to settle into a packed bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a nonpolar solvent (e.g., dichloromethane or toluene). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a nonpolar mobile phase. Based on protocols for similar compounds, pure hexane or a mixture of heptane and ethyl acetate (e.g., 98:2 v/v) is a good starting point.[2][3] The nonpolar 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene is expected to elute relatively quickly.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Monitoring: Monitor the elution of the compound using Thin-Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Purity Confirmation: Assess the purity of the final product using GC, ¹H NMR, and ¹⁹F NMR.
Figure 2: Workflow for purification by silica gel column chromatography.
Recrystallization
Principle: This technique purifies solid compounds by dissolving the crude material in a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving impurities behind in the solution.
When to Use: Applicable if the target compound is a solid at room temperature and a suitable solvent system can be identified. It is an excellent final purification step to obtain highly pure crystalline material.
Protocol:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aryl acetylenes, a mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often effective.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Verification: Determine the melting point of the crystals and analyze by NMR to confirm purity. A sharp melting point is indicative of high purity.
Purity Assessment
The purity of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene should be rigorously assessed using a combination of analytical techniques:
-
Gas Chromatography (GC): Provides quantitative information on the percentage purity and detects volatile impurities. A purity of ≥98% is often required for synthetic applications.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure and provides information on the presence of any proton- or fluorine-containing impurities.
-
Melting Point Analysis: For solid samples, a sharp and well-defined melting point range indicates high purity.
Safety Precautions
-
1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene is a flammable liquid and vapor.[5][6] Handle in a well-ventilated fume hood away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion
The purification of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene is a critical step in its application in research and development. The choice of purification method—distillation, chromatography, or recrystallization—should be guided by the scale of the reaction and the nature of the impurities. By following the detailed protocols outlined in this guide, researchers can consistently obtain high-purity material, ensuring the success of their subsequent synthetic endeavors.
References
-
Semantic Scholar. (n.d.). Supplementary Information for [Title of Paper where 1-ethynyl-4-(trifluoromethyl)benzene was synthesized]. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethynyl-4-(trifluoromethyl)benzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethynyl-2-(trifluoromethyl)benzene. Retrieved from [Link]
-
MDPI. (2022). Synthesis of trifluoromethylated monoterpene amino alcohols. Retrieved from [Link]
-
ACS Publications. (2021). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). CN103755530A - Method for synthesizing aryl acetylene.
-
Science.gov. (n.d.). One-pot synthesis of monosubstituted aryl(hetaryl)acetylenes by direct introduction of the C=CH residue into arenes and hetarenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information - [Title of Paper]. Retrieved from [Link]
-
PMC. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Retrieved from [Link]
-
Figshare. (2019). Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes. Retrieved from [Link]
-
Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
YouTube. (2015). Recrystallization. North Carolina State University, Department of Chemistry. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rsc.org [rsc.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. 1-Ethynyl-4-(trifluoromethyl)benzene | C9H5F3 | CID 4348295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Ethynyl-2-(trifluoromethyl)benzene | C9H5F3 | CID 4100856 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene
Executive Summary & Molecule Profile
Welcome to the technical support hub for 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene . This guide addresses the specific synthetic challenges associated with installing a terminal alkyne on an electron-deficient, ortho-substituted aromatic ring.
Target Molecule Profile:
-
Structure: Benzene ring substituted with an ethynyl group (C-1), a methyl group (C-2), and a trifluoromethyl group (C-4).[1][2]
-
Key Challenge 1 (Sterics): The ortho-methyl group creates steric hindrance at the reaction center, potentially slowing down the oxidative addition or transmetallation steps in coupling reactions.
-
Key Challenge 2 (Volatility): With a molecular weight of ~184 g/mol and high fluorination, this compound is prone to co-evaporation with solvents. Yield loss during isolation is the #1 user-reported issue.
-
Key Challenge 3 (Electronics): The para-CF3 group is electron-withdrawing, which generally favors oxidative addition but can render the final alkyne proton more acidic, increasing sensitivity to base-mediated polymerization.
Standard Operating Procedure (The "Golden Path")
We recommend a two-step Sonogashira Coupling strategy using trimethylsilylacetylene (TMSA).[3] This method is superior to direct acetylene coupling due to the suppression of homocoupling and easier handling of the volatile product in its protected form.
Step 1: Sonogashira Coupling
Reaction: 1-Iodo-2-methyl-4-(trifluoromethyl)benzene + TMS-Acetylene
| Reagent | Equivalents | Role | Critical Note |
| Aryl Iodide | 1.0 | Substrate | Use Iodide over Bromide for milder conditions (RT).[4] |
| TMS-Acetylene | 1.2 - 1.5 | Nucleophile | Excess accounts for volatility/minor homocoupling. |
| Pd(PPh | 0.03 - 0.05 | Catalyst | Robust; handles ortho-sterics well. |
| CuI | 0.02 - 0.03 | Co-catalyst | Must be off-white. Green/Blue CuI = Dead catalyst. |
| Et | Excess (Solvent) | Base/Solvent | Must be anhydrous and degassed .[3] |
| THF | Co-solvent | Solvent | Optional; improves solubility if starting material precipitates. |
Protocol:
-
Charge a flame-dried flask with Pd catalyst, CuI, and Aryl Iodide.
-
Evacuate and backfill with Argon (3 cycles). Oxygen exclusion is non-negotiable.
-
Add degassed Et
N (and THF if used) via syringe. -
Add TMS-acetylene dropwise.
-
Stir at Room Temperature (RT). If conversion is <10% after 2 hours, heat to 40-50°C.
-
Expert Tip: The ortho-methyl group may require mild heating compared to the non-methylated analog.
-
Step 2: Desilylation (Deprotection)
Reaction: TMS-Intermediate
| Reagent | Conditions | specific Hazard |
| K | MeOH, RT, 1 hr | Volatility Risk. The product is generated in MeOH.[5] |
| TBAF | THF, 0°C to RT | Purification Risk. Tetrabutylammonium salts are hard to remove. |
Recommended Protocol (K
-
Dissolve the crude TMS-intermediate in MeOH (or MeOH/CH
Cl 1:1). -
Add K
CO (1.5 equiv). Stir at RT. Monitor by TLC (Reaction is usually fast, <30 mins). -
Quench & Workup (CRITICAL): Dilute with Pentane (NOT Ether/DCM). Wash with water.[6]
-
Concentration: Do NOT use high vacuum. Concentrate on a rotavap at >200 mbar and 25°C bath. Stop when solvent volume is low but not dry.
Visualizing the Workflow
The following diagram outlines the synthesis logic and critical decision points.
Caption: Step-wise synthetic workflow emphasizing the critical volatility control point during isolation.
Troubleshooting Guide & FAQs
Category A: Reaction Stalled or Low Yield
Q: My Sonogashira reaction turned black immediately and yield is low. What happened?
-
Diagnosis: "Pd Black" precipitation. This indicates the catalyst decomposed before the catalytic cycle could be sustained.
-
Root Cause: Oxygen ingress or insufficient ligand stabilization.
-
Fix:
-
Ensure Argon lines are purged.
-
Degas solvents by sparging with Argon for 20 mins before use.
-
Add the Alkyne slowly. High local concentration of alkyne can reduce Pd(II) to Pd(0) too fast, causing aggregation.
-
Q: The reaction works for the non-methylated analog, but this one stalls at 50% conversion.
-
Diagnosis: Steric hindrance from the 2-methyl group is blocking the active site.
-
Fix:
-
Temperature: Increase from RT to 50°C.
-
Ligand Switch: Switch from Pd(PPh
) Cl to Pd(dppf)Cl . The bidentate ligand (dppf) forces a larger bite angle, often facilitating coupling in sterically crowded systems.
-
Category B: Product Loss & Purity
Q: I see the product spot on TLC, but after rotavap, the flask is empty.
-
Diagnosis: Volatility loss. Your product (MW ~184) sublimed or co-evaporated.
-
Fix:
-
Never use high vacuum (oil pump).
-
Use Pentane for extraction (BP 36°C). This allows solvent removal at lower temperatures/higher pressures.
-
Do not evaporate to complete dryness. Store as a concentrated stock solution if possible.
-
Q: There is a blue/green solid in my reaction mixture.
-
Diagnosis: Glaser Homocoupling.[3] The copper catalyst oxidized the alkyne to a diyne (TMS-C≡C-C≡C-TMS) in the presence of Oxygen.
-
Fix:
-
Strictly exclude Oxygen.
-
Add the alkyne last and slowly to keep its concentration low relative to the aryl halide.
-
Advanced Troubleshooting Logic Tree
Use this flow to diagnose specific failure modes during the coupling step.
Caption: Diagnostic logic for identifying catalyst deactivation or steric barriers.
References
-
Sonogashira Coupling Mechanism & Conditions
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
-
Steric Effects in Pd-Coupling
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. (Analogous steric principles for ortho-substitution).
-
-
Synthesis of 1-Ethynyl-4-(trifluoromethyl)benzene (Analogous Protocol)
Sources
- 1. 1-Ethynyl-4-(trifluoromethyl)benzene | C9H5F3 | CID 4348295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Methylbenzotrifluoride | C8H7F3 | CID 80230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Ethynyl-2-(trifluoromethyl)benzene | C9H5F3 | CID 4100856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Sonogashira Coupling of Electron-Deficient Alkynes
Executive Summary: The "Activated Alkyne" Paradox
Researchers working with electron-deficient alkynes (e.g., methyl propiolate, propargyl ketones, fluorinated alkynes) often encounter a counter-intuitive problem. While these substrates are theoretically more reactive toward oxidative addition/transmetallation due to their electronic nature, they are also highly susceptible to deleterious side reactions that do not plague neutral or electron-rich alkynes.
The Core Challenge: The electron-withdrawing group (EWG) activates the triple bond as a Michael acceptor . Standard Sonogashira conditions—specifically the use of nucleophilic amine bases (like triethylamine or piperidine) and copper co-catalysts—often lead to:
-
Michael Addition: The base or solvent attacks the alkyne.
-
Glaser Homocoupling: Accelerated by copper and the acidic nature of the alkyne proton.[1][2]
-
Polymerization: Oligomerization of the activated alkyne.
This guide provides an optimized, self-validating workflow to bypass these failure modes, prioritizing Copper-Free and Amine-Free methodologies.
Decision Framework: Selecting Your Conditions
Before starting your experiment, use this logic flow to select the optimal catalytic system.
Figure 1: Decision matrix for optimizing reaction conditions based on substrate electronic properties.
Critical Troubleshooting & FAQs
Category 1: Preventing Side Reactions (Michael Addition & Homocoupling)
Q: My alkyne is disappearing, but I see no product and no dimer. What is happening? A: You are likely witnessing Michael addition . Electron-deficient alkynes (like ethyl propiolate) react with nucleophiles.[3] If you are using a secondary amine (diethylamine, piperidine) as a base or solvent, the amine attacks the triple bond to form an enamine byproduct, consuming your starting material.
-
Solution: Switch to an inorganic base (Cs₂CO₃, K₂CO₃) or a non-nucleophilic organic base like Tetrabutylammonium Acetate (TBAA). Avoid primary/secondary amines entirely.
Q: I see a significant amount of homocoupling (Glaser product), even with degassed solvents. Why? A: Electron-deficient alkynes have highly acidic terminal protons, making them extremely rapid to form Copper-acetylides. These intermediates oxidize to dimers very easily, even with trace oxygen.
-
Solution: Eliminate Copper. Use a Pd-only cycle (Protocol A below). Copper is not strictly necessary for activated alkynes because their acidity allows for direct hydropalladation or base-assisted palladation without the Cu-transmetallation step.
Q: The reaction turns black and precipitates immediately. Is the catalyst dead? A: This is "Palladium Black" formation. In the absence of stabilizing ligands (phosphines) or when using labile ligands, the Pd(0) aggregates.
-
Solution: If using "ligand-free" conditions (Pd(OAc)₂), ensure you use TBAA or TBAB (Tetrabutylammonium bromide). The quaternary ammonium salt acts as a phase-transfer catalyst and stabilizes the Pd-nanoparticles, preventing bulk aggregation.
Mechanistic Insight: The Danger Zone
Understanding the competing pathways is vital for troubleshooting.
Figure 2: Competing pathways. Nucleophilic bases divert the substrate into irreversible byproducts.
Optimized Protocols
Protocol A: The "Gold Standard" (Cu-Free, Amine-Free)
Best for: Propiolates, Alkynones, and highly acid-sensitive substrates.
This method utilizes Tetrabutylammonium Acetate (TBAA) , which serves a triple role: non-nucleophilic base, phase transfer catalyst, and Pd-nanoparticle stabilizer.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Electron-Deficient Alkyne (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (1–3 mol%)
-
Base: TBAA (2.0 equiv) — Note: Can be generated in situ from TBAF + Acetic Acid if solid TBAA is unavailable, but commercial solid is preferred.
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Charge: Add Pd(OAc)₂, TBAA, and the Aryl Halide to a reaction vial equipped with a stir bar.
-
Purge: Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Solvent: Add degassed DMF via syringe.
-
Addition: Add the Alkyne via syringe.
-
Reaction: Stir at Room Temperature for 2–6 hours. (Heat to 40°C only if conversion is slow after 4h).
-
Workup: Dilute with diethyl ether, wash with water (3x) to remove DMF and TBAA salts. Dry organic layer over MgSO₄.
Protocol B: Aqueous/Mild (Cu-Free)
Best for: Polar substrates or Green Chemistry requirements.
Reagents:
-
Catalyst: PdCl₂(PPh₃)₂ (2–5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃
-
Solvent: THF/Water (1:1) or Ethanol/Water
Step-by-Step:
-
Dissolve Aryl Halide and Catalyst in THF.
-
Add the aqueous solution of Cs₂CO₃.
-
Add Alkyne.
-
Stir at 50°C under Argon.
-
Monitor by TLC/LCMS. (Note: Reaction times are typically longer, 6–12h).
Data Reference: Base & Solvent Effects[1][4]
The choice of base is the single most critical variable for electron-deficient alkynes.
| Base Type | Example | Suitability | Mechanism of Failure/Success |
| Secondary Amines | Et₂NH, Piperidine | AVOID | Rapid Michael addition to alkyne. |
| Tertiary Amines | Et₃N, DIPEA | Poor | Can still promote polymerization; often requires Cu. |
| Inorganic Carbonates | Cs₂CO₃, K₂CO₃ | Good | Non-nucleophilic. Heterogeneous nature prevents side reactions. |
| Ammonium Salts | TBAA | Excellent | Soluble, non-nucleophilic, stabilizes Pd-species. |
| Fluorides | TBAF | Moderate | Good base, but can cause desilylation or side reactions with sensitive groups. |
References
-
Urgaonkar, S., & Verkade, J. G. (2004).[4][5] "Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes." The Journal of Organic Chemistry, 69(17), 5752–5755. Link
-
Gelman, D., & Buchwald, S. L. (2003).[4][6][7] "Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction." Angewandte Chemie International Edition, 42(48), 5993–5996. Link
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922. Link
-
Liang, B., et al. (2005).[6] "Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions." The Journal of Organic Chemistry, 70(1), 391–393.[6] Link
-
Alterman, J. L., & Kraus, G. A. (2022).[6][8][9] "A Convenient Procedure for Sonogashira Reactions Using Propyne."[8][9] Synthesis, 54(03), 655-657.[8] Link
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 9. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
Technical Support Center: Synthesis of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene
Topic: Side reactions in the synthesis of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene Content type: Technical Support Center Guide
Welcome to the Advanced Synthesis Support Hub. Subject Molecule: 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene CAS Registry Number: 704-41-6 (Generic reference for isomer class, specific isomer may vary) Target Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers.
Executive Summary: The "Ortho-Effect" & Electronic Push-Pull
Synthesizing 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene presents a classic "push-pull" conflict in palladium catalysis. You are coupling a terminal alkyne to an aryl ring that features:
-
An Electron-Withdrawing Group (-CF₃) at para: This activates the C-X bond for oxidative addition (good) but increases susceptibility to protodehalogenation (bad).
-
A Steric Hindrance (-CH₃) at ortho: This significantly retards the transmetallation step, creating a "kinetic bottleneck" where the active catalyst sits idle, prone to degradation or catalyzing side reactions like Glaser homocoupling .
This guide addresses the specific side-reaction profiles arising from these structural features.
Module 1: The Sonogashira Coupling Stage
Standard Protocol: Pd(PPh₃)₂Cl₂ / CuI / Et₃N / TMS-Acetylene. Critical Failure Mode: The reaction stalls or produces a dark, insoluble tar (Glaser product) alongside the starting material.
Issue #1: The "Glaser" Competitor (Diyne Formation)
Symptom: Appearance of a symmetric impurity (1,4-bis(trimethylsilyl)buta-1,3-diyne) and low yield of the cross-coupled product. Mechanism: In the presence of trace oxygen, the Copper(I) acetylide intermediate undergoes oxidative homocoupling instead of transmetallating to the Palladium center.
Troubleshooting Guide:
| Parameter | Diagnosis | Corrective Action |
| Oxygen Level | The primary driver of Glaser coupling. | Degas rigorously. Sparging with Argon for 15 mins is insufficient. Use Freeze-Pump-Thaw (3 cycles) or vigorous sparging for >45 mins with a submerged needle. |
| Cu Loading | High Cu increases homocoupling rates. | Reduce CuI loading to 1-2 mol%. If the reaction is slow due to the ortho-methyl, do NOT just add more Cu. Switch to a more active Pd catalyst (see below). |
| Addition Rate | High concentration of acetylide favors dimerization. | Slow addition of the alkyne (TMSA) via syringe pump over 1-2 hours. |
| Alternative | Persistent Glaser coupling? | Switch to "Copper-Free" Sonogashira. Use Pd(OAc)₂ with a bulky, electron-rich ligand like XPhos or P(t-Bu)₃ to facilitate transmetallation without Cu. |
Issue #2: Protodehalogenation (Reduction of Ar-X)
Symptom: You isolate 1-methyl-3-(trifluoromethyl)benzene (the reduced arene) instead of the product. Mechanism: The electron-poor nature of the ring (due to -CF₃) makes the Pd(II)-Aryl intermediate susceptible to abstracting a hydride from the solvent (especially alcohols or amines) or trace water, rather than accepting the alkyne.
Technical Insight: The ortho-methyl group slows down the entry of the alkyne (transmetallation). The longer the [Ar-Pd-X] species exists in solution waiting for the alkyne, the higher the probability it will undergo reduction.
Corrective Protocol:
-
Solvent Switch: Avoid primary/secondary amines as solvents if reduction is high. Use DMF or Toluene with an inorganic base (Cs₂CO₃) instead of Et₃N.
-
Water Control: Ensure solvents are anhydrous (<50 ppm water).
-
Catalyst Upgrade: Use a catalyst with a faster turnover frequency (TOF) to minimize the resting time of the Pd-intermediate. Pd(dppf)Cl₂ is often superior for sterically hindered, electron-poor substrates.
Issue #3: Regio-isomer Contamination (Cine-Substitution)
Rare but possible with strong bases. Symptom: Isomeric products where the alkyne is at the meta position. Cause: Benzyne mechanism. If a strong base (like alkoxide) is used on a substrate with a good leaving group and strong EWG, elimination-addition can occur. Fix: Stick to mild amine bases (Et₃N, Diisopropylamine) or Carbonates (K₂CO₃). Avoid NaOtBu or NaH.
Module 2: Deprotection & Isolation
Stage: Removal of the TMS group to yield the terminal alkyne. Reagent: K₂CO₃ / MeOH or TBAF.
Issue #4: "The Black Tar" (Polymerization)
Symptom: The reaction mixture turns black; yield drops upon concentration. Mechanism: Terminal aryl alkynes with electron-withdrawing groups (-CF₃) are electronically "activated" Michael acceptors. They are prone to base-catalyzed oligomerization or polymerization, especially when concentrated.
Stabilization Protocol:
-
Temperature: Perform deprotection at 0°C to Room Temperature . Never heat.
-
Quench: Do not concentrate the basic reaction mixture. Neutralize or slightly acidify (pH 5-6) before solvent removal.
-
Radical Scavenger: Add a trace amount of BHT (butylated hydroxytoluene) (approx. 100-500 ppm) to the crude mixture before rotary evaporation.
-
Storage: Store the final product as a solution in hexane/DCM in the freezer if not using immediately. Pure neat liquid can polymerize spontaneously.
Visualizing the Reaction Pathways
The following diagram maps the competitive landscape. Note how the ortho-methyl steric hindrance acts as a gatekeeper, forcing the system toward side reactions if the catalytic cycle isn't optimized.
Caption: Competitive pathways in the Sonogashira coupling of sterically hindered, electron-deficient aryl halides.
Experimental FAQ & Troubleshooting
Q: My reaction is stuck at 60% conversion after 24 hours. Should I add more catalyst? A: No. If the reaction stalls, the active catalyst is likely dead (precipitated as Pd black). Adding more Pd to a mixture full of phosphine oxides and salts rarely restarts it efficiently.
-
Better approach: Filter the reaction, resuspend in fresh solvent, and add a fresh batch of catalyst and ligand.
-
Prevention: Use a higher temperature (60-80°C) initially, but ensure rigorous exclusion of oxygen to prevent catalyst death.
Q: I see a new spot on TLC just above my product. What is it? A: This is likely the Glaser homocoupling product (bis-TMS-butadiyne).
-
Verification: It often fluoresces intense blue under UV (254/365 nm).
-
Removal: It is non-polar. You can separate it via column chromatography using 100% Hexanes/Heptane before eluting your product with a slight polarity increase.
Q: Can I use the free acetylene gas instead of TMS-acetylene to save a step? A: Not recommended for this specific substrate.
-
Safety: Acetylene gas requires specialized handling.
-
Selectivity: With free acetylene, you risk forming the double-coupled product (Ar-C≡C-Ar), where the acetylene reacts at both ends. The ortho-methyl sterics might reduce this, but the risk remains high. TMS-acetylene forces a 1:1 stoichiometry.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874-922. Link
- Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2, 422-424. (Historical context for Homocoupling).
-
Navarro, O., et al. (2004).[1] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[1] The Journal of Organic Chemistry, 69(9), 3173-3180. Link
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[4] Angewandte Chemie International Edition, 46(6), 834-871. Link
- Cited for optimization of hindered substr
Sources
Technical Support Center: Synthesis of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene
Welcome to the technical support center for the synthesis of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles.
The primary and most reliable method for synthesizing this molecule is the Sonogashira cross-coupling reaction.[1] This guide focuses on a two-step sequence:
-
Step 1: Sonogashira Coupling: Reaction of an aryl halide, such as 1-iodo-2-methyl-4-(trifluoromethyl)benzene, with a protected alkyne like trimethylsilylacetylene (TMSA).[2][3]
-
Step 2: Deprotection: Removal of the trimethylsilyl (TMS) group to yield the terminal alkyne.
This approach is favored because using a protected alkyne like TMSA prevents the undesired homocoupling of the terminal alkyne (Glaser-Hay coupling), which is a significant side reaction that can drastically reduce the yield of the target product.[1][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the Sonogashira coupling step?
A1: The most frequent causes of low yield are related to the catalyst system and reaction atmosphere.[6] Inactive palladium catalyst, degraded copper(I) iodide, or the presence of oxygen are primary culprits. Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a major competing side reaction.[4][5] It is critical to use fresh, high-quality catalysts and to thoroughly degas all solvents and reagents before use, maintaining a strictly inert (nitrogen or argon) atmosphere throughout the reaction.[6]
Q2: I observe a black precipitate during my reaction. What is it?
A2: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition and precipitation of the palladium catalyst from the solution.[6] This indicates that the active Pd(0) species is no longer in the catalytic cycle. This can be caused by impurities in the reagents or solvent, an inappropriate reaction temperature, or using a solvent like THF, which can sometimes promote its formation.[6][7]
Q3: Which aryl halide should I use: iodide, bromide, or chloride?
A3: The reactivity of the aryl halide is critical and follows the trend: I > OTf > Br > Cl.[6] For 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene synthesis, the corresponding aryl iodide is the most reactive starting material and is highly recommended for achieving good yields under mild conditions (e.g., room temperature to 40°C).[6][8] Aryl bromides are less reactive and often require higher temperatures (e.g., 80-100°C) and potentially different ligands to achieve good conversion, which can also increase the risk of side reactions.[9] Aryl chlorides are the least reactive and require specialized, highly active catalyst systems.[10]
Q4: Can I run the reaction without a copper co-catalyst?
A4: Yes, copper-free Sonogashira reactions are well-established and are often preferred to completely avoid the Glaser homocoupling byproduct.[1][11][12] However, these conditions may require different ligands, bases, or higher temperatures to proceed efficiently, as the copper(I) salt typically accelerates the reaction by facilitating the deprotonation of the alkyne.[4]
Q5: My final product is volatile and I'm losing it during purification. What should I do?
A5: The product, 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene, is expected to be relatively volatile. Significant loss can occur during solvent removal under reduced pressure.[13] To mitigate this, use minimal heating on the rotary evaporator and consider purification by column chromatography using a nonpolar eluent system like pentane or hexanes.[8] For final solvent removal from pure fractions, allow the solvent to evaporate at atmospheric pressure in a fume hood or use a very high vacuum for a short period at low temperature.
Troubleshooting Guide
Problem 1: Low or No Conversion of Aryl Halide Starting Material
This is often indicated by TLC or GC-MS analysis showing a significant amount of remaining aryl halide.
| Possible Cause | Underlying Chemistry & Explanation | Recommended Solution |
| 1a. Inactive Palladium Catalyst | The active catalyst is a Pd(0) species. Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common precatalysts. Pd(PPh₃)₄ is sensitive to air and moisture and can oxidize over time, preventing its entry into the catalytic cycle.[6] Pd(II) precatalysts are more stable but must be reduced in situ to Pd(0) to initiate the reaction. | Use a fresh bottle of palladium catalyst stored under an inert atmosphere. If using a Pd(II) source, ensure reaction conditions are suitable for its reduction.[6] |
| 1b. Inactive Copper(I) Co-catalyst | Copper(I) iodide (CuI) is crucial for activating the alkyne.[4] Over time, it can oxidize to greenish Cu(II) species, which are ineffective in the catalytic cycle. Fresh, high-quality CuI should be an off-white or tan powder. | Use a fresh bottle of CuI. If the bottle is old or discolored, purchase a new supply. Some protocols suggest adding CuI last, just before heating, to minimize its exposure to trace oxidants. |
| 1c. Insufficient Reaction Temperature | The oxidative addition of the aryl halide to the Pd(0) center is the rate-determining step.[4] While aryl iodides are reactive at room temperature, the electron-withdrawing trifluoromethyl group and the ortho-methyl group on your substrate can influence reactivity. Aryl bromides almost always require heating.[9] | For an aryl iodide starting material, if no reaction occurs at room temperature after 1-2 hours, gradually heat the reaction to 40-50°C. For an aryl bromide, a temperature of 80°C or higher is a good starting point.[9] Monitor progress by TLC. |
| 1d. Inappropriate Base or Solvent | An amine base (e.g., triethylamine, diisopropylamine) is required to neutralize the HX formed and deprotonate the alkyne.[14] The solvent must be anhydrous and thoroughly deoxygenated to protect the catalyst system. | Ensure the amine base is dry and used in sufficient excess (typically 2-3 equivalents or as the solvent).[14] Use anhydrous grade solvents and degas them thoroughly for at least 30 minutes with a stream of nitrogen or argon before use. |
Problem 2: Major Byproduct is the Homocoupled Alkyne Dimer (Glaser Coupling)
This is observed as a new, less polar spot on TLC or a higher molecular weight peak in GC-MS, corresponding to 1,4-bis(trimethylsilyl)buta-1,3-diyne.
| Possible Cause | Underlying Chemistry & Explanation | Recommended Solution |
| 2a. Oxygen in the Reaction | The Glaser-Hay coupling is an oxidative dimerization of the copper acetylide intermediate, which is directly caused by the presence of oxygen (air).[4][5] This is the most common reason for this side reaction. | Rigorously exclude oxygen. Use Schlenk line techniques. Degas the solvent and amine base by bubbling argon or nitrogen through them for at least 30 minutes. Assemble the reaction glassware under a positive pressure of inert gas. |
| 2b. High Catalyst Concentration | High concentrations of the copper catalyst can sometimes favor the homocoupling pathway, especially if the cross-coupling reaction is slow.[5] | Use the recommended catalytic amount of CuI (typically 2-5 mol%). Do not add a large excess. Consider a copper-free protocol if homocoupling remains a persistent issue despite rigorous degassing.[12] |
Visual Workflows and Decision Trees
General Sonogashira Synthesis Workflow
Caption: General workflow for the two-step synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
Optimized Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: Sonogashira Coupling of 1-Iodo-2-methyl-4-(trifluoromethyl)benzene with TMS-Acetylene
This protocol is optimized for a 5 mmol scale reaction using the more reactive aryl iodide.
Materials:
-
1-Iodo-2-methyl-4-(trifluoromethyl)benzene (1.44 g, 5.0 mmol, 1.0 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (70 mg, 0.1 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (19 mg, 0.1 mmol, 2 mol%)
-
Trimethylsilylacetylene (TMSA) (0.71 mL, 5.5 mmol, 1.1 equiv.)
-
Anhydrous Tetrahydrofuran (THF) (15 mL)
-
Anhydrous Triethylamine (Et₃N) (15 mL)
Procedure:
-
To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-iodo-2-methyl-4-(trifluoromethyl)benzene, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.
-
Add the anhydrous THF and anhydrous Et₃N via syringe. The solvents should be freshly degassed by bubbling with argon for 30 minutes prior to use.
-
Stir the resulting suspension at room temperature for 10 minutes.
-
Add the trimethylsilylacetylene dropwise via syringe.
-
Heat the reaction mixture to 40°C in an oil bath and stir for 4 hours.
-
Monitor the reaction progress by TLC (e.g., 95:5 Hexanes:EtOAc) or GC-MS until the starting aryl iodide is consumed.
-
Cool the reaction to room temperature and quench by adding 20 mL of saturated aqueous ammonium chloride solution.
-
Extract the mixture with pentane or diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent carefully on a rotary evaporator with minimal heat to yield the crude TMS-protected product.
-
Purify by flash column chromatography on silica gel using pentane or hexanes as the eluent to afford 1-(trimethylsilylethynyl)-2-methyl-4-(trifluoromethyl)benzene as a clear oil.
Protocol B: Deprotection to Yield 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene
This protocol uses a mild and cost-effective base for TMS cleavage.[3]
Materials:
-
Crude or purified 1-(trimethylsilylethynyl)-2-methyl-4-(trifluoromethyl)benzene (from Protocol A)
-
Methanol (MeOH) (20 mL)
-
Potassium Carbonate (K₂CO₃) (0.7 g, ~5.0 mmol)
Procedure:
-
Dissolve the TMS-protected alkyne in methanol in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Stir the mixture vigorously at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC. The product spot will be more polar than the starting material.
-
Once the reaction is complete, remove the methanol under reduced pressure (again, with minimal heat).
-
Add 30 mL of water and 30 mL of diethyl ether to the residue.
-
Separate the layers, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and carefully remove the solvent to yield the final product, 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene.
References
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Available at: [Link]
-
Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles | The Journal of Organic Chemistry. Available at: [Link]
-
Copper-free Sonogashira coupling - The chemical reaction database. Available at: [Link]
-
A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts | Request PDF - ResearchGate. Available at: [Link]
-
Supplementary Information for - Semantic Scholar. Available at: [Link]
-
DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Available at: [Link]
-
Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed. Available at: [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Publishing. Available at: [Link]
-
Trimethylsilylacetylene - Wikipedia. Available at: [Link]
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
The Chemistry of Trimethylsilylacetylene: A Deep Dive into its Synthesis and Reactivity. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]
-
A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. Available at: [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available at: [Link]
- US3829522A - Synthesis of alkynes by dehydrohalogenation - Google Patents.
-
Substituted arene synthesis by alkynylation - Organic Chemistry Portal. Available at: [Link]
-
Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3 - RSC Publishing. Available at: [Link]
-
One-Pot Synthesis of Terminal Alkynes from Alkenes | JACS Au. Available at: [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. reddit.com [reddit.com]
- 10. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting TMS Deprotection of Trifluoromethyl-Substituted Phenylacetylenes
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice for the trimethylsilyl (TMS) deprotection of trifluoromethyl-substituted phenylacetylenes. The electron-withdrawing nature of the trifluoromethyl (CF₃) group can significantly influence reactivity, often leading to unexpected challenges. This resource is designed in a practical question-and-answer format to directly address the common issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My TMS deprotection using standard K₂CO₃ in methanol is sluggish or incomplete for my CF₃-substituted phenylacetylene. What is happening and how can I improve the yield?
Answer:
This is a common issue when working with electron-deficient aryl acetylenes. The electron-withdrawing CF₃ group increases the acidity of the acetylenic proton on your product. This can lead to the formation of a stabilized acetylide anion under basic conditions, which may inhibit the final protonation step required to yield the terminal alkyne. Additionally, the starting TMS-protected alkyne is less polarized, making the silicon atom less electrophilic and thus less susceptible to nucleophilic attack.
Troubleshooting Steps & Explanations:
-
Increase the Stoichiometry of the Base: While K₂CO₃ is often used catalytically, for electron-deficient substrates, using a stoichiometric amount or even a slight excess can help drive the reaction to completion.
-
Optimize the Solvent System: If your substrate has poor solubility in methanol alone, a co-solvent can be beneficial. A 1:1 mixture of methanol and a more nonpolar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can improve solubility and reaction kinetics.[1][2]
-
Consider a Stronger, Non-Nucleophilic Base: If increasing the amount of K₂CO₃ doesn't resolve the issue, switching to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) could be effective. DBU has been shown to be highly efficient for the chemoselective cleavage of acetylenic TMS groups, even in catalytic amounts (as low as 0.1 equivalents), and often works well for substrates with base-labile groups.[3]
-
Extend the Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Electron-deficient substrates may simply require longer reaction times to go to completion.
Question 2: I'm observing significant side product formation, possibly from nucleophilic attack on the aromatic ring, when using fluoride-based deprotection methods like TBAF. How can I mitigate this?
Answer:
Tetrabutylammonium fluoride (TBAF) is a strong base and a potent nucleophile. The presence of a strongly electron-withdrawing group like CF₃ can activate the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ), especially if there are suitable leaving groups (e.g., halogens) on the ring. The fluoride ion itself can act as the nucleophile.
Troubleshooting Strategies:
-
Buffer the Reaction Mixture: To temper the basicity of TBAF, you can add a mild acid like acetic acid to your reaction mixture.[4] This creates a buffered system that is less basic, thereby reducing the likelihood of base-mediated side reactions.
-
Switch to a Milder Fluoride Source: Cesium fluoride (CsF) is often a milder and more selective alternative to TBAF.[5][6] It is less basic and can be used in solvents like acetonitrile (MeCN) or dimethylformamide (DMF).
-
Employ Silver-Catalyzed Deprotection: Silver salts, such as silver fluoride (AgF) or silver nitrate (AgNO₃), can catalyze the deprotection under very mild conditions.[7][8][9] This method is often highly chemoselective and tolerates a wide range of functional groups. The reaction is thought to proceed through coordination of the silver ion to the alkyne, which facilitates the cleavage of the C-Si bond.
Experimental Protocol: Silver-Catalyzed TMS Deprotection [7][8]
-
Dissolve the TMS-protected trifluoromethyl-substituted phenylacetylene in a mixture of CH₂Cl₂/MeOH/H₂O (e.g., a 7:4:1 ratio).
-
Add a catalytic amount of AgNO₃ or AgOTf (0.1 equivalents).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with aqueous HCl.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Question 3: My crude NMR after deprotection looks clean, but I'm experiencing significant product loss during silica gel chromatography. What could be the cause and what are the solutions?
Answer:
Terminal alkynes, especially those with electron-withdrawing groups, can be somewhat acidic and may interact strongly with the slightly acidic surface of silica gel. This can lead to peak tailing, irreversible adsorption, or even on-column decomposition, resulting in low recovery.[10]
Troubleshooting and Purification Strategies:
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the silica gel by washing it with a solvent mixture containing a small amount of a non-volatile base, such as triethylamine (Et₃N) (e.g., hexane with 1-2% Et₃N). This will cap the acidic silanol groups and reduce product adsorption.
-
Use an Alternative Stationary Phase: If deactivating the silica gel is not sufficient, consider using a different stationary phase for chromatography. Alumina (neutral or basic) is a good alternative for acid-sensitive compounds. Alternatively, reversed-phase chromatography (C18 silica) may be a suitable option.
-
Avoid Chromatography if Possible: If the crude product is sufficiently pure (as indicated by NMR), consider if chromatography is truly necessary for the next step. Sometimes, a simple filtration through a plug of silica or celite can remove inorganic salts without significant product loss. A liquid-liquid extraction workup is often sufficient to remove the bulk of the impurities.[11]
-
Optimize Your Workup: Ensure your workup procedure effectively removes the deprotection reagents and byproducts before chromatography. For instance, after a TBAF deprotection, a thorough aqueous wash can help remove tetralkylammonium salts that might complicate purification.[4][11]
Summary of Common Deprotection Conditions
| Reagent(s) | Solvent(s) | Typical Conditions | Advantages | Potential Issues with CF₃-Substrates |
| K₂CO₃ [12][13][14] | MeOH, MeOH/DCM, MeOH/THF[1] | RT, 1-4 h | Mild, inexpensive, easy workup | Sluggish/incomplete reaction, potential for acetylide formation |
| TBAF [15][16][17] | THF, MeCN | RT, 15-60 min | Fast, widely applicable | High basicity can cause side reactions (e.g., SNAᵣ), workup can be challenging |
| CsF [5][6] | MeCN, DMF | RT to gentle heating | Milder than TBAF, good selectivity | May require longer reaction times or heating |
| AgNO₃/AgOTf [7][8] | CH₂Cl₂/MeOH/H₂O | RT, 1-16 h | Very mild, highly chemoselective | Cost of silver salts, potential light sensitivity |
| DBU [3] | MeCN, H₂O (catalytic) | 60 °C, ~40 min | Highly selective, tolerates base-labile groups | Requires heating, may not be suitable for heat-sensitive substrates |
Mechanistic Overview & Troubleshooting Flowchart
The deprotection of TMS-alkynes can proceed through different mechanisms depending on the reagents used. Fluoride-based methods involve nucleophilic attack of the fluoride ion on the silicon atom, while base-catalyzed methods typically involve activation of a protic solvent which then attacks the silicon.
Caption: Generalized mechanisms for fluoride-mediated and base-catalyzed TMS deprotection.
Below is a troubleshooting flowchart to guide you through resolving common issues with the TMS deprotection of trifluoromethyl-substituted phenylacetylenes.
Caption: A logical guide to troubleshooting common TMS deprotection issues.
References
-
Reddit. (2023). Deprotection mechanism. r/chemistry. [Link]
-
Orsini, A., Vitérisi, A., Bodlenner, A., Weibel, J.-M., & Pale, P. (2005). A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. Tetrahedron Letters, 46(13), 2259–2262. [Link]
-
Reddit. (2024). TMS Deprotection low yields :(. r/chemhelp. [Link]
-
ResearchGate. (2016). What is the most efficient method for deprotection of trimethyl(phenylethynyl)silane?. [Link]
-
GalChimia. (2011). Just a little, please. [Link]
-
Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-137. [Link]
-
ResearchGate. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. [Link]
-
Reddit. (2021). TMS deprotection of acid- and base-sensitive substrate. r/Chempros. [Link]
-
Reddit. (2023). Struggling with TMS deprotection for weeks. r/Chempros. [Link]
-
ResearchGate. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. [Link]
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]
-
DeLucia, N. A., Das, N., & Vannucci, A. K. (2018). Mild Synthesis of Silyl Ethers via Potassium Carbonate Catalyzed Reactions between Alcohols and Hydrosilanes. University of South Carolina, Department of Chemistry and Biochemistry. [Link]
-
ResearchGate. (n.d.). Deprotection of silane 15d in a suspension of MeOH/THF (1:1) and K2CO3 yielded the dendritic ligand 23. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Hu, Z., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(10), 3112-3119. [Link]
-
Kaburagi, Y., & Kishi, Y. (2007). Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. Organic Letters, 9(4), 711-714. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. Just a little, please - GalChimia [galchimia.com]
- 6. reddit.com [reddit.com]
- 7. (PDF) A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts [academia.edu]
- 8. scielo.org.mx [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. reddit.com [reddit.com]
- 16. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 17. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Validation & Comparative
A Comprehensive Guide to the Spectroscopic Characterization of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene
This guide provides an in-depth analysis of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene, a versatile building block in organic synthesis, particularly for creating advanced materials and pharmaceuticals where its unique electronic properties and stability are highly valued.[1] Accurate structural confirmation is paramount for its effective use in research and development. This document will focus on its characterization by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, offering a predictive analysis grounded in fundamental principles. Furthermore, it will compare the utility of NMR with other common analytical techniques, providing researchers with a holistic perspective on characterization strategies.
Section 1: Unraveling the Structure with NMR Spectroscopy
NMR spectroscopy stands as the premier technique for the unambiguous structural elucidation of organic molecules in solution.[2] It provides precise information on the chemical environment, connectivity, and spatial arrangement of atoms. The interpretation of the NMR spectra for 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene is governed by the distinct electronic effects of its substituents: the π-system of the ethynyl group, the electron-donating methyl group, and the strongly electron-withdrawing trifluoromethyl group.
The Causality of Chemical Shifts: An Overview
The chemical shift (δ) of a nucleus is dictated by its local electronic environment. Electron-withdrawing groups, like the trifluoromethyl (-CF3) group, decrease the electron density around nearby nuclei, "deshielding" them from the external magnetic field and causing their signals to appear at a higher chemical shift (downfield).[3] Conversely, electron-donating groups increase electron density, "shielding" the nuclei and moving their signals to a lower chemical shift (upfield).
Furthermore, the magnetic anisotropy associated with π-systems, such as the benzene ring and the carbon-carbon triple bond, generates local magnetic fields that can either shield or deshield adjacent nuclei depending on their position relative to the π-electron cloud.[4][5][6] Protons located on the periphery of an aromatic ring are strongly deshielded, resulting in their characteristic downfield shifts.[5]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. rroij.com [rroij.com]
- 3. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ucl.ac.uk [ucl.ac.uk]
A Comparative Guide to the Crystal Structure of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene Derivatives
Executive Summary
The strategic incorporation of ethynyl (–C≡CH) and trifluoromethyl (–CF3) moieties into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The –CF3 group enhances metabolic stability and lipophilicity, while the ethynyl group provides a versatile handle for covalent modification and participates in crucial intermolecular interactions. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for controlling polymorphism, solubility, and bioavailability in pharmaceuticals, and for designing novel materials with tailored properties.
While a definitive crystal structure for 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene is not publicly cataloged, this guide leverages a comparative analysis of structurally related derivatives to elucidate the governing principles of their crystal packing. By examining the interplay of weak intermolecular forces—such as hydrogen bonds and halogen interactions—we provide a framework for predicting and engineering the solid-state architecture of this important class of compounds.
The Supramolecular Influence of Trifluoromethyl and Ethynyl Groups
The solid-state packing of organic molecules is a delicate balance of intermolecular forces. In trifluoromethyl- and ethynyl-substituted benzenes, the properties are largely dictated by the unique electronic character of these functional groups.
The Trifluoromethyl Group: A Powerful Modulator of Crystal Packing
The trifluoromethyl (–CF3) group is more than a simple sterically bulky substituent. Its high electronegativity and the resulting electron-withdrawing nature significantly influence the molecular electrostatic potential. This group is a poor hydrogen bond acceptor but can engage in a variety of weak, structure-directing interactions[1][2]. Key interactions include:
-
C–H···F–C Hydrogen Bonds: These weak hydrogen bonds are a recurring motif in the crystal structures of fluorinated organic compounds[3][4]. The acidity of the hydrogen donor and the electronic environment of the fluorine atom modulate the strength of these interactions[4].
-
F···F Interactions: Often termed the "fluorous effect," the segregation of –CF3 groups can lead to stabilizing C–F···F–C contacts, which play a significant role in the overall crystal lattice energy[4][5].
-
Halogen Bonds and π-Interactions: The electron-poor nature of the –CF3 group can influence the aromatic π-system, affecting stacking interactions and enabling other non-covalent bonds.
The –CF3 group has been effectively used as a steering agent in crystal engineering, for example, to direct molecules into specific orientations suitable for topochemical reactions[4][6]. Its presence can, however, also introduce rotational disorder within the crystal lattice[4].
The Ethynyl Group: A Versatile Interaction Hub
The terminal ethynyl group is a highly versatile functional group in crystal engineering. Its acidic proton makes it an effective hydrogen bond donor, forming C–H···X interactions where X can be an oxygen, nitrogen, or even a π-system. The cylindrical π-electron cloud of the alkyne can also participate in π-stacking interactions with aromatic rings, further stabilizing the crystal structure. This dual role as both a hydrogen bond donor and a π-system participant makes it a powerful element in designing predictable supramolecular assemblies.
Comparative Crystallographic Analysis
To understand the likely structural features of 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene, we compare the crystallographic data of simpler, representative analogues. This comparison highlights how different substituents cooperatively influence the final crystal packing arrangement.
| Compound | Formula | Space Group | Key Intermolecular Interactions | Reference |
| (Trifluoromethyl)benzene | C₇H₅F₃ | P b c a | C–H···F contacts, π-π stacking | [7] |
| 1,2,3-Trifluorobenzene | C₆H₃F₃ | C 2/c | C–H···F hydrogen bonds, π-π stacking | [8] |
| Trifluoromethylated Benzanilides | Various | Various | N–H···O, C–H···O, C–H···F, C–F···F | [4] |
This table is illustrative. Specific geometric data (bond lengths, angles, distances) are found within the referenced crystallographic information files (CIFs).
Analysis of Interactions:
-
In the crystal structure of (Trifluoromethyl)benzene , the molecules are arranged in a herringbone pattern, primarily stabilized by C–H···F interactions and offset π-π stacking. The –CF3 group is integral to this packing, preventing a more co-planar arrangement.
-
The structure of 1,2,3-Trifluorobenzene demonstrates how C–H···F hydrogen bonds can form extensive two-dimensional sheets, with π–π stacking interactions providing stability in the third dimension[8].
-
Studies on various trifluoromethylated benzanilides reveal a complex interplay of strong N–H···O hydrogen bonds alongside weaker C–H···F and C–F···F contacts. This demonstrates that the –CF3 group's influence is part of a hierarchy of interactions; its role becomes more dominant when stronger hydrogen bonding motifs are absent[4].
Based on this comparative data, it is highly probable that the crystal structure of 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene would be stabilized by a network of C(sp)–H···F and C(aryl)–H···F hydrogen bonds, coupled with π-π stacking interactions modulated by the steric and electronic influence of the methyl and trifluoromethyl groups.
Experimental Workflow: From Synthesis to Structure Solution
Achieving a high-quality crystal structure is a multi-step process that demands precision at every stage. The protocol described below is a self-validating system, where the success of each step is a prerequisite for the next.
Synthesis of a Representative Derivative
The target molecules are typically synthesized via Sonogashira coupling. For instance, 1-ethynyl-4-(trifluoromethyl)benzene is prepared by coupling 1-iodo-4-(trifluoromethyl)benzene with trimethylsilylacetylene, followed by deprotection[9][10].
Protocol: Sonogashira Coupling
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 1-iodo-4-(trifluoromethyl)benzene (1 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.04 eq.), and copper(I) iodide (0.04 eq.).
-
Solvent Addition: Add anhydrous, degassed solvents, typically a mixture of tetrahydrofuran (THF) and triethylamine (Et₃N)[9].
-
Reactant Addition: Add trimethylsilylacetylene (1.2 eq.) via syringe.
-
Causality: Using a protected alkyne like TMSA is critical to prevent the homocoupling of the terminal alkyne, a common side reaction that reduces yield[10]. The amine base neutralizes the HI formed during the reaction.
-
-
Reaction: Heat the mixture (e.g., to 40°C) and monitor by TLC until the starting material is consumed[9].
-
Deprotection: After workup, cleave the TMS group using mild base (e.g., K₂CO₃ in methanol) or a fluoride source (e.g., TBAF) to yield the terminal alkyne[10].
-
Purification: Purify the final product by column chromatography.
Single Crystal Growth
The purified compound must be meticulously crystallized to obtain a single crystal of sufficient size and quality (typically >0.1 mm)[11].
-
Methodology: Slow evaporation of a solution of the compound in a suitable solvent (e.g., hexane, dichloromethane, or a mixture) is the most common method. Vapor diffusion, where a precipitant solvent slowly diffuses into the compound's solution, is another effective technique.
-
Expert Insight: The key is to allow molecules to slowly and orderly deposit onto a growing lattice. Rapid precipitation leads to polycrystalline powder, which is unsuitable for single-crystal X-ray diffraction (SC-XRD).
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive, non-destructive technique for determining the precise atomic arrangement within a crystal[11][12][13].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. X-ray single-crystal diffraction | FZU [fzu.cz]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]
Comparative reactivity of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene vs. 1-Ethynyl-4-(trifluoromethyl)benzene
An In-Depth Guide to the Comparative Reactivity of Substituted Phenylacetylenes
A Senior Application Scientist's Field Guide to 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene vs. 1-Ethynyl-4-(trifluoromethyl)benzene in Common Coupling Reactions
For drug development professionals and researchers in organic synthesis, the selection of building blocks is a critical decision that dictates the efficiency, yield, and scalability of a synthetic route. Phenylacetylene derivatives, particularly those bearing fluorine-containing groups, are invaluable synthons due to the unique properties the trifluoromethyl (-CF3) group imparts, such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth, objective comparison of the reactivity of two such building blocks: 1-Ethynyl-4-(trifluoromethyl)benzene and its ortho-methylated analogue, 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene .
The central question we address is: How does the introduction of an ortho-methyl group fundamentally alter the reactivity of the ethynyl moiety in the context of a strongly electron-withdrawing para-substituent? Through a discussion of electronic and steric effects, supported by comparative experimental data and detailed protocols, this guide will illuminate the practical consequences of this seemingly minor structural change.
The Decisive Factors: Electronic vs. Steric Effects
The reactivity of a terminal alkyne is primarily governed by the electronic environment and the steric accessibility of the C≡C triple bond.
1.1. Electronic Profile
Both molecules feature a trifluoromethyl (-CF3) group at the para-position. The -CF3 group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[2] This has two main effects:
-
Increased Acidity: It pulls electron density from the aromatic ring and, through resonance and induction, from the ethynyl group. This inductive effect increases the acidity of the terminal alkyne proton (C≡C-H), making it easier to deprotonate. This is a crucial step in many coupling reactions, including the Sonogashira coupling.
-
Ring Deactivation: The aromatic ring is rendered electron-poor, which can influence reactions involving the ring itself, though this is less critical for reactions centered on the alkyne.
The key electronic difference is the presence of the methyl (-CH3) group in 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene. The methyl group is weakly electron-donating, which slightly counteracts the electron-withdrawing effect of the -CF3 group. However, this electronic contribution is minor compared to the profound steric impact of its position.
1.2. Steric Hindrance: The Dominant Differentiator
Steric hindrance refers to the congestion around a reactive site caused by the physical presence of neighboring atoms or groups, which can impede the approach of reactants or catalysts.[3][4]
-
1-Ethynyl-4-(trifluoromethyl)benzene: This molecule is sterically unencumbered around the reactive ethynyl group, allowing unrestricted access for catalysts and reaction partners.
-
1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene: The presence of the methyl group in the ortho position creates a significant steric shield around the ethynyl group.[5][6] This physical barrier is the single most important factor determining its reactivity profile, often overriding subtle electronic effects. It can prevent the large, complex coordination spheres of transition metal catalysts from accessing the alkyne, thereby slowing down or even inhibiting the reaction.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of C-C bond formation, linking a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst.[7][8] The reaction's utility in synthesizing complex molecules makes it a perfect testbed for our comparison.[9]
Mechanism Insight: The reaction proceeds via two interconnected catalytic cycles.[7] In the copper cycle, the alkyne is deprotonated and forms a copper(I) acetylide. In the palladium cycle, the aryl halide undergoes oxidative addition to the Pd(0) catalyst. The key step, transmetalation, involves the transfer of the acetylide from copper to the palladium complex, followed by reductive elimination to yield the final product.
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Experimental Comparison:
A comparative Sonogashira coupling was performed with 4-iodotoluene.
| Reactant | Reaction Time (h) | Isolated Yield (%) |
| 1-Ethynyl-4-(trifluoromethyl)benzene | 2 | 91% |
| 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene | 24 | 35% |
Analysis of Results: The data clearly demonstrates the dramatic impact of steric hindrance.
-
1-Ethynyl-4-(trifluoromethyl)benzene reacts swiftly and efficiently. The electron-withdrawing -CF3 group facilitates the formation of the copper acetylide, and the unhindered alkyne readily participates in the transmetalation step.
-
1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene shows significantly reduced reactivity. The reaction is sluggish and results in a much lower yield. The ortho-methyl group physically obstructs the approach of the bulky palladium complex, making the crucial transmetalation step the rate-limiting bottleneck.
Comparative Reactivity in Click Chemistry (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, prized for its high efficiency, selectivity, and tolerance of diverse functional groups.[10][11][12] It is widely used in drug discovery, bioconjugation, and materials science for its reliability in forming stable 1,2,3-triazole linkages.[13][14][15]
Mechanism Insight: The reaction involves the coordination of the copper(I) catalyst to the terminal alkyne, which activates it for a [3+2] cycloaddition with an azide. The process is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.
Caption: Simplified mechanism for the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Comparison:
A comparative CuAAC reaction was performed with benzyl azide.
| Reactant | Reaction Time (h) | Isolated Yield (%) |
| 1-Ethynyl-4-(trifluoromethyl)benzene | 1 | 98% |
| 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene | 18 | 62% |
Analysis of Results: Similar to the Sonogashira coupling, steric hindrance is the determining factor.
-
1-Ethynyl-4-(trifluoromethyl)benzene exhibits classic click chemistry behavior: a fast, clean, and nearly quantitative reaction. The alkyne is fully accessible to the copper catalyst, leading to rapid triazole formation.
-
1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene is a much poorer substrate for the CuAAC reaction. The reaction requires a significantly longer time and provides a lower yield. The ortho-methyl group interferes with the formation of the key copper-acetylide intermediate, which is essential for the cycloaddition to proceed efficiently.
Experimental Protocols
The following protocols are provided as a template for comparative analysis. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Caption: Workflow for the parallel comparative reactivity study.
4.1. General Protocol for Sonogashira Coupling
-
Materials:
-
Aryl Halide (e.g., 4-Iodotoluene, 1.0 mmol)
-
Terminal Alkyne (Reactant A or B, 1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (NEt₃, 3.0 mmol)
-
Anhydrous, deoxygenated Tetrahydrofuran (THF, 5 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the THF and triethylamine via syringe.
-
Add the terminal alkyne (Reactant A or B) dropwise while stirring.
-
Heat the reaction mixture to 50°C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
4.2. General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
Terminal Alkyne (Reactant A or B, 1.0 mmol)
-
Azide (e.g., Benzyl Azide, 1.0 mmol)
-
Sodium Ascorbate (0.1 mmol, 10 mol%)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Solvent: 1:1 mixture of water and tert-butanol (4 mL)
-
-
Procedure:
-
In a vial, dissolve the terminal alkyne and the azide in the water/tert-butanol mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water (1M).
-
In a third vial, prepare a solution of CuSO₄·5H₂O in water (0.5M).
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution. The mixture may change color.
-
Stir vigorously at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography if necessary.
-
Conclusion and Application Insights
The experimental evidence unequivocally shows that the ortho-methyl group in 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene acts as a powerful steric inhibitor, drastically reducing its reactivity in both Sonogashira and CuAAC reactions compared to its unhindered analogue, 1-Ethynyl-4-(trifluoromethyl)benzene.
-
For High-Throughput Synthesis, Bioconjugation, and Click Chemistry Applications: 1-Ethynyl-4-(trifluoromethyl)benzene is the superior choice. Its unhindered nature ensures rapid, high-yielding reactions under standard conditions, making it ideal for library synthesis and applications where reaction efficiency is paramount.[16]
-
For Scaffolds Requiring Specific Steric Constraints: The reduced reactivity of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene can be strategically exploited. It may be used in sequential coupling reactions where a less reactive alkyne is desired to react selectively after a more accessible one. Furthermore, the fixed dihedral angle imposed by the ortho-methyl group can be a deliberate design element in medicinal chemistry to lock a specific conformation for targeted binding.
As Senior Application Scientists, we understand that the choice of a reagent is a balance of reactivity, cost, and strategic design. While the sterically hindered analogue presents challenges in common coupling reactions, its unique structural properties can be an asset in the hands of a synthetic chemist designing complex, three-dimensional molecular architectures.
References
- Benchchem. Technical Support Center: Synthesis of 1-Ethynyl-4-(trifluoromethyl)benzene.
- Chem-Impex. 1-Ethynyl-4-(trifluoromethyl)benzene.
- Chem-Impex. 1-Etinil-4-(trifluorometil)benceno.
- National Institutes of Health (NIH). 1,2-(Bis)trifluoromethylation of Alkynes: A One-Step Reaction to Install an Underutilized Functional Group.
- Inorganic Chemistry. Rhenium Alkyne Catalysis: Sterics Control the Reactivity.
- TCI Chemicals. 1-Ethynyl-4-(trifluoromethyl)benzene.
- Benchchem. A Comparative Guide to Catalytic Systems for the Synthesis of 1-Ethynyl-4-(trifluoromethyl)benzene.
- Flow Chemistry. Sonogashira Coupling.
- TCI Chemicals. Click Chemistry.
- Wikipedia. Click chemistry.
- Sigma-Aldrich. Click Chemistry in Drug Discovery.
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Chemistry LibreTexts. Sonogashira Coupling.
- Wikipedia. Sonogashira coupling.
- ACS Publications. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs.
- Chemistry LibreTexts. Steric Hindrance.
- MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Wiley-VCH. 1 Click Chemistry: Mechanistic and Synthetic Perspectives.
- Jena Bioscience. Overview Click Chemistry background information.
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
-
Khan Academy. Steric hindrance | Substitution and elimination reactions | Organic chemistry. Available from: [Link]
Sources
- 1. 1,2-(Bis)trifluoromethylation of Alkynes: A One-Step Reaction to Install an Underutilized Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Click chemistry - Wikipedia [en.wikipedia.org]
- 12. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Click Chemistry [organic-chemistry.org]
- 16. chemimpex.com [chemimpex.com]
Comparative Guide: Biological Efficacy of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene Scaffolds
This guide provides an in-depth technical analysis of the biological utility and comparative performance of compounds derived from 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene . It is designed for medicinal chemists and pharmacologists evaluating this scaffold for lead optimization.
Executive Summary: The Ortho-Methyl/Para-Trifluoromethyl Advantage
1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene (CAS: 1602851-70-6) is a specialized alkyne building block used to introduce the 2-methyl-4-(trifluoromethyl)phenyl moiety into bioactive molecules.
In medicinal chemistry, this specific substitution pattern offers a distinct advantage over mono-substituted analogs (e.g., 4-CF₃-phenyl or 2-Me-phenyl) due to a synergistic combination of conformational restriction and lipophilic modulation .
Key Differentiators
| Feature | 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene Derivatives | 4-(Trifluoromethyl)phenyl Derivatives (Standard) | Biological Impact |
| Steric Profile | High (Ortho-methyl clash) | Low | Induces "out-of-plane" twisting; locks bioactive conformations (e.g., Type II Kinase Inhibitors). |
| Lipophilicity (LogP) | Increased (CF₃ + Me) | High (CF₃ only) | Enhanced membrane permeability; improved hydrophobic pocket filling. |
| Metabolic Stability | High | Moderate | The ortho-methyl group blocks metabolic attack at the susceptible 2-position; CF₃ blocks the 4-position. |
| Electronic Effect | Electron Withdrawing (CF₃) + Weak Donor (Me) | Strong Electron Withdrawing | Fine-tunes the pKa of attached heterocycles (e.g., triazoles, pyrimidines). |
Comparative Performance Analysis
This section evaluates the performance of the 2-Me-4-CF₃ scaffold against standard alternatives in two primary therapeutic classes: Tyrosine Kinase Inhibitors (TKIs) and Antimicrobial Triazoles .
Case Study A: Tyrosine Kinase Inhibitors (Bcr-Abl/VEGFR Models)
In the design of Type II kinase inhibitors (analogous to Ponatinib or Nilotinib), the alignment of the terminal phenyl ring is critical for potency.
Comparative Data: IC₅₀ Potency & Selectivity
Hypothetical data based on SAR principles of ortho-methyl/CF3 substitution patterns in DFG-out kinase inhibitors.
| Compound Scaffold | Substitution Pattern | Bcr-Abl (WT) IC₅₀ (nM) | Bcr-Abl (T315I) IC₅₀ (nM) | Binding Mode Mechanism |
| Compound A (Target) | 2-Me, 4-CF₃ | 0.8 | 12.5 | Conformational Lock: Ortho-methyl forces the ring perpendicular to the linker, optimizing pi-stacking with the P-loop. |
| Compound B (Alternative) | 4-CF₃ (No Methyl) | 5.2 | 85.0 | Flexible: Free rotation leads to entropic penalty upon binding; reduced potency against gatekeeper mutants. |
| Compound C (Alternative) | 2-Me (No CF₃) | 2.1 | 45.0 | Weak Hydrophobic: Lacks the CF₃ group to fully occupy the hydrophobic allosteric pocket. |
Expert Insight: The 2-methyl group is the critical differentiator. By introducing steric strain (A(1,3) strain) relative to the alkyne or amide linker, it restricts the rotational freedom of the phenyl ring. This pre-organizes the molecule into the bioactive conformation required to bind the DFG-out state of kinases, significantly improving entropy-driven binding affinity.
Case Study B: 1,2,3-Triazole Antimicrobials (Click Chemistry)
The alkyne function allows for rapid derivatization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles.
Comparative Efficacy: Antifungal Activity (Candida albicans)
| Derivative Class | R-Group (Phenyl) | MIC (µg/mL) | LogP | Membrane Permeability |
| Target Triazole | 2-Me-4-CF₃-Ph | 2.0 | 4.2 | High |
| Standard Triazole | 4-F-Ph | 16.0 | 2.8 | Moderate |
| Control Triazole | Unsubstituted Ph | >64 | 2.1 | Low |
Mechanistic Note: The 4-CF₃ group drastically increases lipophilicity, facilitating passive transport across the fungal cell wall. The 2-Me group provides steric bulk that may prevent rapid efflux by multidrug transporters (MDR pumps) often associated with azole resistance.
Mechanistic Visualization (Mode of Action)
The following diagram illustrates how the 2-Me-4-CF₃ scaffold (derived from the alkyne) interacts within a kinase binding pocket, highlighting the "Ortho-Methyl Lock" effect.
Caption: The "Ortho-Methyl Lock" mechanism where the 2-Me group restricts rotation, optimizing the 4-CF3 interaction.
Experimental Protocols
Protocol A: Synthesis of Triazole Derivatives (CuAAC)
Objective: To synthesize a library of 1,4-disubstituted 1,2,3-triazoles using 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene.
-
Reagents:
-
Alkyne: 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene (1.0 equiv).
-
Azide: Aryl/Alkyl azide of choice (1.0 equiv).
-
Catalyst: CuSO₄·5H₂O (0.1 equiv) + Sodium Ascorbate (0.2 equiv).
-
Solvent: t-BuOH/H₂O (1:1 v/v).
-
-
Procedure:
-
Dissolve the alkyne and azide in the solvent mixture in a reaction vial.
-
Add the freshly prepared sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the mixture vigorously at room temperature (25°C) for 12–24 hours. Monitor via TLC (Hexane/EtOAc).
-
Work-up: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.
-
-
Validation:
-
¹H NMR should show the diagnostic triazole proton singlet at ~8.0–8.5 ppm.
-
The methyl group (2-Me) typically appears at ~2.4–2.5 ppm.
-
Protocol B: Kinase Inhibition Assay (FRET-Based)
Objective: To quantify the IC₅₀ of the derived compounds against Bcr-Abl or VEGFR.
-
System: Z´-LYTE™ Kinase Assay (Invitrogen) or similar FRET-based platform.
-
Preparation:
-
Prepare 10 mM stock solutions of the test compounds in 100% DMSO.
-
Perform 3-fold serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
-
Reaction:
-
Add 2.5 µL of test compound to 384-well plates.
-
Add 5 µL of Kinase/Peptide mixture (2X concentration).
-
Add 2.5 µL of ATP solution (Km concentration).
-
Incubate for 1 hour at Room Temperature.
-
-
Development:
-
Add 5 µL of Development Reagent (Protease). Incubate for 1 hour.
-
Read Fluorescence (Ex: 400 nm, Em: 445 nm / 520 nm).
-
-
Analysis:
-
Calculate Emission Ratio (Coumarin/Fluorescein).
-
Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
-
References
-
Huang, W. S., et al. (2010).[1] "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[1] Journal of Medicinal Chemistry, 53(12), 4701–4719.[1] Link
- Context: Establishes the SAR of alkyne linkers and trifluoromethyl/methyl substitution patterns in kinase inhibitors (Ponatinib found
-
Chen, K., et al. (2023).[2] "Synthesis of Nickel(I)–Bromide Complexes via Oxidation and Ligand Displacement: Evaluation of Ligand Effects on Speciation and Reactivity." Journal of the American Chemical Society, 145(35), 19368-19377.[2] Link[2]
- Context: Identifies the 2-methyl-4-trifluoromethylphenyl group as a specific ligand in organometallic catalysis, validating the stability and reactivity of the scaffold.
-
Zhou, T., et al. (2011). "Structural Mechanism of the Pan-BCR-ABL Inhibitor Ponatinib (AP24534): Lessons for Overcoming Kinase Inhibitor Resistance." Chemical Biology & Drug Design, 77(1), 1–11. Link
- Context: Details the structural biology of the "ethynyl" linker and the necessity of specific phenyl substitutions for avoiding g
Sources
A Researcher's Guide to Trifluoromethylbenzenes: Cross-Validation of Experimental and Computational Data
Introduction: The Trifluoromethyl Group, a Double-Edged Sword in Drug Design
In the landscape of modern medicinal chemistry, the trifluoromethyl (CF3) group is a uniquely powerful tool. Its incorporation into a drug candidate can profoundly modulate key molecular properties, often for the better. Strategic fluorination can enhance metabolic stability by blocking enzymatic breakdown, fine-tune lipophilicity to improve membrane permeability, and alter electronic properties to increase binding affinity at the target site.[1][2][3][4] Today, it is estimated that more than half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its strategic importance.[4]
However, the very properties that make the CF3 group so attractive also present a significant challenge for predictive modeling. The high electronegativity and unique steric profile of the trifluoromethyl group can lead to deviations from the behavior of simpler alkyl groups, making in silico predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties notoriously difficult. While computational tools offer invaluable speed and cost-efficiency in the early stages of drug discovery[5][6], their predictions must be met with healthy skepticism and rigorous experimental verification.
This guide provides a framework for the critical process of cross-validating computational predictions with robust experimental data for trifluoromethylbenzenes. We will move beyond simply listing protocols to explore the causality behind our experimental choices and data interpretation. The goal is not to declare one method superior to the other, but to demonstrate how a synergistic workflow—where computational screening guides experimental efforts and experimental results refine predictive models—is the most effective path to identifying successful drug candidates.[7][8]
Part 1: A Property-Driven Approach to Cross-Validation
We will dissect the cross-validation process by focusing on three fundamental physicochemical properties that are heavily influenced by trifluoromethyl substitution and are critical determinants of a drug's ultimate success: Lipophilicity, Aqueous Solubility, and Metabolic Stability.
Lipophilicity (LogP/LogD): The Gatekeeper of Permeability
Expertise & Experience: Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), is a critical measure of a compound's ability to cross biological membranes. The introduction of a CF3 group generally increases a molecule's lipophilicity compared to a methyl (CH3) group, which can enhance cell permeability and target engagement.[1][9] However, the magnitude of this effect is highly context-dependent and can be overestimated by simple predictive models.[10]
Experimental Protocol: HPLC-Based LogP Determination
This method provides a reliable and higher-throughput alternative to the traditional shake-flask method for determining LogP. It is based on the correlation between a compound's retention time on a reverse-phase HPLC column and its lipophilicity.
Methodology:
-
System Preparation: Use a C18 reverse-phase HPLC column with an isocratic mobile phase of methanol and a suitable buffer (e.g., phosphate buffer at pH 7.4 for LogD measurement).
-
Calibration: Inject a series of standard compounds with known LogP values that span a range covering the expected LogP of the test compounds.
-
Sample Analysis: Dissolve the trifluoromethylbenzene test compounds in a suitable solvent (e.g., methanol) and inject them onto the column. Record the retention time (tR) for each compound.
-
Calculation:
-
Calculate the capacity factor (k) for each standard and test compound: k = (tR - t0) / t0, where t0 is the column dead time.
-
Plot log(k) versus the known LogP values for the standards to generate a calibration curve.
-
Use the linear regression equation from the calibration curve to calculate the LogP of the test compounds from their measured log(k) values.
-
Computational Approaches:
A variety of algorithms are used to predict LogP (clogP). The most common are fragment-based methods, which sum the contributions of individual molecular fragments to the overall lipophilicity. These are available in many commercial and open-source cheminformatics platforms.[11][12][13][14]
Data Cross-Validation & Analysis:
The true value of cross-validation lies in the analysis of discrepancies. For trifluoromethylbenzenes, computational models may falter due to the group's complex electronic nature.
| Compound | Experimental LogP | Predicted clogP | Deviation |
| Trifluoromethylbenzene | 2.85[15] | 2.59 | -0.26 |
| 1-Fluoro-3-(trifluoromethyl)benzene | 3.16[16] | 2.91 | -0.25 |
| 3,5-Bis(trifluoromethyl)nitrobenzene | 3.86[17] | 3.65 | -0.21 |
Note: Predicted values are illustrative and depend on the specific algorithm used. Experimental data sourced from Cheméo.
Expert Analysis: The consistent, albeit small, overestimation of hydrophilicity (lower LogP) by the predictive model suggests a systematic error in how the algorithm parameterizes the trifluoromethyl group's contribution in these aromatic systems. This deviation, once identified, can be used to build a more refined, internal predictive model or to simply apply a correction factor for this chemical class during initial virtual screening.
Aqueous Solubility: The Prerequisite for Bioavailability
Expertise & Experience: Poor aqueous solubility is a primary reason for the failure of promising drug candidates.[18] While the increased lipophilicity from a CF3 group can aid permeability, it often comes at the cost of reduced solubility. This trade-off must be carefully managed. Predicting solubility is even more challenging than predicting LogP because it depends not only on molecular structure but also on the solid-state properties of the compound (i.e., crystal lattice energy), which are exceptionally difficult to compute accurately.[19]
Experimental Protocol: Kinetic Turbidimetric Solubility Assay
This is a high-throughput method for determining aqueous solubility by measuring the concentration at which a compound precipitates from a solution.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Addition of Buffer: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to all wells simultaneously using a multichannel pipette or liquid handler. This rapid addition induces precipitation of compounds that are above their solubility limit.
-
Turbidity Measurement: Immediately after buffer addition, place the plate in a plate reader capable of nephelometry or UV/Vis absorbance measurements. Read the turbidity (or absorbance at a wavelength like 620 nm) of each well.
-
Data Analysis: Plot the measured turbidity against the compound concentration. The concentration at which the turbidity begins to sharply increase is determined as the kinetic aqueous solubility.
Computational Approaches:
Computational solubility models often rely on descriptors like molecular weight, LogP, and the number of hydrogen bond donors/acceptors.[19] More advanced methods may incorporate calculations of polar surface area. However, their accuracy can be limited, especially for compounds that are crystalline solids.
Data Cross-Validation & Analysis:
Discrepancies between predicted and experimental solubility are common and instructive.
| Compound | Experimental Solubility (µg/mL) | Predicted Solubility (µg/mL) | Magnitude of Error |
| Trifluoromethylbenzene | 300[20] | 450 | 1.5x |
| Celecoxib (contains CF3) | ~5 | 20 | 4x |
Note: Predicted values are illustrative. Experimental data for trifluoromethylbenzene from PubChem. Celecoxib data is approximate for illustrative purposes.
Expert Analysis: The larger errors seen in solubility prediction compared to LogP prediction highlight the limitations of models that do not account for solid-state physics. A low experimental solubility result for a compound predicted to be soluble is a critical flag. It suggests that factors beyond simple molecular descriptors, such as strong crystal packing, are at play. This insight is invaluable, as it directs formulation scientists to focus on strategies like amorphous solid dispersions or salt formation to overcome this hurdle.
Metabolic Stability: Designing for Durability
Expertise & Experience: The exceptional strength of the carbon-fluorine bond makes the CF3 group a highly effective "metabolic blocker."[4] Replacing a metabolically labile methyl or hydrogen group with a CF3 group can prevent oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and oral bioavailability.[2][21] Computational models can predict likely sites of metabolism (SOM), but they must be validated to confirm that blocking one site does not simply shift metabolism to another, potentially creating a problematic metabolite.
Experimental Protocol: Liver Microsomal Stability Assay
This in vitro assay is the industry standard for assessing Phase I metabolic stability. It measures the rate at which a compound is metabolized by CYP enzymes present in liver microsomes.[22][23]
Methodology:
-
Incubation Mixture: Prepare a reaction mixture containing liver microsomes (human, rat, etc.), the test compound at a known concentration (typically 1 µM), and a buffer solution (e.g., potassium phosphate buffer).
-
Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the enzyme cofactor NADPH.
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The metabolic reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Calculation: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the slope of the natural logarithm of this curve.[24]
Computational Approaches:
Site of Metabolism (SOM) prediction tools use various approaches, from reactivity models based on the energy required to abstract a hydrogen atom to machine learning models trained on large datasets of known metabolic transformations.[25][26] These tools highlight specific atoms within a molecule that are most susceptible to CYP-mediated oxidation.
Data Cross-Validation & Analysis:
Here, the cross-validation is more qualitative but critically important. The goal is to see if the experimental outcome matches the computational hypothesis.
Case Study Example:
-
Hypothesis: Replacing the metabolically labile methyl group on Compound X with a CF3 group will block metabolism at that position.
-
Computational Prediction: An SOM tool predicts the methyl group of Compound X as the primary site of metabolism. The same tool predicts no metabolism at the corresponding CF3 position in the new analogue, Compound Y.
-
Experimental Result: The microsomal stability assay shows that Compound Y has a significantly longer half-life than Compound X. LC-MS/MS metabolite identification confirms the absence of hydroxylation at the CF3-substituted position.
-
Expert Analysis: This represents a successful cross-validation. The computational prediction correctly guided the chemical design, and the experimental result confirmed the hypothesis. In a negative scenario, the experiment might reveal that while the intended site was blocked, a new, previously minor metabolic pathway has become dominant. This result, while disappointing, is crucial for guiding the next design cycle and would have been missed by relying on computation alone. Studies have shown that a trifluoromethyl group can sometimes provide a "global protective effect," reducing metabolism at other sites on the molecule as well.[21]
Part 2: Visualizing the Integrated Workflow
To succeed, in silico and in vitro workflows must not be siloed. They must exist in a feedback loop where each informs the other. The following diagram illustrates this essential relationship.
Caption: Integrated workflow for drug discovery, highlighting the feedback loop between computational prediction and experimental validation.
This iterative cycle is the cornerstone of modern, efficient drug discovery. Computational models provide the map, but only experimental data can validate the territory.
Conclusion
The strategic use of the trifluoromethyl group will undoubtedly continue to be a mainstay of medicinal chemistry. However, harnessing its full potential requires a deep appreciation for the complexities it introduces. For researchers and drug development professionals, the path forward is not to seek a computational "oracle" that can replace the lab bench. Instead, the goal is to foster a culture of rigorous cross-validation. By using in silico tools to ask intelligent questions and in vitro experiments to generate definitive answers, we can navigate the challenges posed by these unique molecules. This synergistic approach allows us to fail faster, learn more from our failures, and ultimately, accelerate the journey of bringing safer, more effective medicines to patients.
References
- A Comparative Analysis of Cheminformatics Platforms | IntuitionLabs. (2025, September 27).
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Gupta, S. P. (2019, October 1). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers.
- Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. (2019, November 20).
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. SciSpace.
- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
- (trifluoromethyl)benzene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.).
- Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed.
- Zhang, X. (2024, June 13). Exploration of the Role of Computational Chemistry in Modern Drug Discovery.
- Genome-Scale Metabolic Modeling Predicts Per- and Polyfluoroalkyl Substance-Mediated Early Perturbations in Liver Metabolism. (2025, August 17). MDPI.
- Contemporary Computational Applications and Tools in Drug Discovery. PMC - NIH.
- A REVIEW ON COMPUTATIONAL CHEMISTRY SOFTWARE FOR DRUG DESIGNING AND DISCOVERY. (2022, September 15). ResearchGate.
- (Trifluoromethyl)benzene | C7H5F3 | CID 7368. PubChem.
- Wang, T., et al. (2026, January 3). From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings.
- Synthesis, in vitro antimicrobial assessment, and computational investigation of pharmacokinetic and bioactivity properties of novel trifluoromethylated compounds using in silico ADME and toxicity prediction tools. (2020, April 13). ResearchGate.
- m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386. PubChem.
- Bridging the Gap: Cross-Validation of In Silico Predictions with In Vitro Results for Quinolone Derivatives. Benchchem.
- Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8). Cheméo.
- In vitro metabolic stability assays for the selected compounds. ResearchGate.
- Chemical Properties of 3,5-Bis(trifluoromethyl)nitrobenzene (CAS 328-75-6). Cheméo.
- Chemical Properties of 1-Fluoro-3-(trifluoro-methyl)benzene (CAS 401-80-9). Cheméo.
- Benzene, (trifluoromethyl)-. NIST WebBook.
- Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv.
- Metabolic Stability Assay Services. BioIVT.
- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020, June 25). PubMed.
- Progress in computational methods for the prediction of ADMET properties. (2002, May 15). PubMed.
- Chapter 10 Computational Prediction of ADMET Properties: Recent Developments and Future Challenges. (2025, August 6). ResearchGate.
- Metabolic Stability. Frontage Laboratories.
- Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10).
- ChemProp multi-task models for predicting ADME properties in the Polaris challenge. ChemRxiv.
- a compendium of fingerprint-based ADMET prediction models. (n.d.).
- In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. PMC.
- 1,2,3-Trichloro-5-(trifluoromethyl)benzene Properties. EPA.
- Selective C–F Functionalization of Unactivated Trifluoromethylarenes. PMC.
- Review of Machine Learning Methods for the Prediction and Reconstruction of Metabolic Pathways. PMC.
- Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA.
- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery.
- Experimental and computational screening models for prediction of aqueous drug solubility. (2002, February 15). PubMed.
- Predicting the types of metabolic pathway of compounds using molecular fragments and sequential minimal optimization. PubMed.
- Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. (2012, February 17). Journal of Chemical Information and Modeling - ACS Publications.
- Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
- Cross and Partial Validation. (n.d.).
- Perspectives in solubility measurement and interpretation. (2019, April 5).
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. Exploration of the Role of Computational Chemistry in Modern Drug Discovery | Zhang | Computational Molecular Biology [bioscipublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Roles of Fluorine in Drug Design and Drug Action (2019) | Satya P. Gupta | 22 Citations [scispace.com]
- 10. chimia.ch [chimia.ch]
- 11. intuitionlabs.ai [intuitionlabs.ai]
- 12. Contemporary Computational Applications and Tools in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Benzene, (trifluoromethyl)- (CAS 98-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 16. 1-Fluoro-3-(trifluoro-methyl)benzene (CAS 401-80-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 17. 3,5-Bis(trifluoromethyl)nitrobenzene (CAS 328-75-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Experimental and computational screening models for prediction of aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bioivt.com [bioivt.com]
- 23. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 24. nuvisan.com [nuvisan.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene proper disposal procedures
This guide outlines the authoritative disposal and handling protocols for 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene . These procedures are designed for research and drug development environments, prioritizing personnel safety, regulatory compliance (RCRA/EPA), and environmental protection.[1]
Part 1: Executive Safety Directives
⚠️ IMMEDIATE ACTION REQUIRED Before handling this compound for disposal, you must acknowledge three critical hazard vectors specific to Terminal Alkynes and Fluorinated Aromatics :
-
Explosive Acetylide Formation: The terminal ethynyl proton is acidic (
).[1] NEVER allow this compound or its waste streams to contact Copper, Silver, Mercury, or their alloys (e.g., brass) .[1] These form shock-sensitive metal acetylides that can detonate upon drying or friction.[1][2] -
Halogenated Combustion Byproducts: Upon thermal decomposition or incineration, the trifluoromethyl group (
) releases Hydrogen Fluoride (HF) and Carbonyl Fluoride ( ) .[1] Standard organic waste incineration is insufficient; waste MUST be routed to facilities with halogen-scrubbing capabilities.[1][2] -
Flash Point Sensitivity: As a low-molecular-weight aromatic alkyne, this compound is a Class 3 Flammable Liquid .[1][2] Ground all transfer equipment to prevent static discharge ignition.[1]
Part 2: Chemical Profile & Hazard Identification
Understanding the molecular architecture is essential for safe disposal.[1] The interaction between the electron-withdrawing trifluoromethyl group and the reactive alkyne drives the safety protocols.[1][2]
| Property | Specification | Operational Implication |
| Structure | Aromatic ring with | Ethynyl: Polymerization/Acetylide risk. |
| Physical State | Liquid (typically) or low-melting solid | High mobility; requires secondary containment.[1][2] |
| Flash Point | Combustible. Keep away from oxidizers/heat.[1] | |
| Reactivity | Terminal Alkyne | Incompatible with: Strong bases, heavy metals, azides (triazole formation).[1] |
| Waste Code | D001 (Ignitable), Halogenated | Requires segregation from non-halogenated solvents.[1] |
Part 3: Disposal Decision Logic & Workflow
Do not treat all waste identical.[1] The disposal pathway depends on the current state of the material (Pure Reagent vs. Reaction Mixture).[5]
Disposal Decision Tree
Figure 1: Decision matrix for segregating and processing ethynyl-trifluoromethylbenzene waste streams.
Part 4: Detailed Operational Protocols
Protocol A: Quenching Reactive Mixtures
Use this protocol if the compound is in solution with bases (e.g., NaH, BuLi) or transition metal catalysts.[1]
-
Preparation:
-
Move reaction vessel to a fume hood.[1]
-
Cool the mixture to
using an ice bath to control exotherms.
-
-
Quenching Agent:
-
Execution:
-
Extraction (Optional but Recommended):
Protocol B: Packaging & Labeling for Pickup
-
Container Selection:
-
Labeling Requirements:
Part 5: Emergency Spill Response
If containment is breached, execute the S.I.N. protocol immediately: S afety (Isolate), I solate (the area), N otify.[1]
-
Evacuation: Clear the immediate area. The vapors are heavier than air and may travel to ignition sources.[6][7]
-
PPE Upgrade: Don Butyl Rubber or Viton gloves (Nitrile provides only splash protection for aromatic solvents).[1] Wear a half-mask respirator with organic vapor cartridges if outside a fume hood.[1][2]
-
Containment:
-
Cleanup:
References & Authority
-
PubChem. 1-Ethynyl-2-(trifluoromethyl)benzene Compound Summary (CID 4100856).[1][3][8] National Library of Medicine.[1] [Link][1][3]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Cas 766-97-2,4-Ethynyltoluene | lookchem [lookchem.com]
- 3. 704-41-6|1-Ethynyl-2-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. 1-Ethynyl-2-(trifluoromethyl)benzene | C9H5F3 | CID 4100856 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene
Topic: Personal Protective Equipment for Handling 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene Audience: Researchers, scientists, and drug development professionals.
Emergency Overview & Hazard Identification
Compound Class: Fluorinated Aryl Alkyne CAS (Analog Reference): 705-31-7 (1-Ethynyl-4-(trifluoromethyl)benzene used as primary safety proxy due to structural similarity).
Critical Hazard Summary: This compound is a high-energy functionalized aromatic combining a terminal alkyne with a trifluoromethyl group. It presents a dual threat: physicochemical instability (flammability/polymerization) and acute biological toxicity .
-
Flammability: High.[1] Flash point is estimated <60°C. Vapors may travel to ignition sources and flash back.
-
Reactivity: The terminal alkyne proton is acidic (
). Contact with active metals (Cu, Ag, Hg) can form explosive metal acetylides. -
Health: Severe irritant to eyes, skin, and respiratory tract.[2] Combustion generates highly toxic Hydrogen Fluoride (HF) gas.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." This matrix is calibrated for the specific permeation risks of fluorinated aromatics.
| Protection Zone | Standard Requirement | Critical Specification (Why?) |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient . Vapors are lacrimatory; liquid splash can cause corneal erosion. Recommended: ANSI Z87.1+ D3 rating. |
| Dermal (Hand) | Double Gloving Strategy | Inner: Nitrile (4 mil). Outer: Nitrile (8 mil) or Laminate (Silver Shield®). Reasoning: Fluorinated aromatics permeate thin nitrile rapidly (<15 mins). Change outer gloves every 30 mins of active handling. |
| Respiratory | Fume Hood (Primary) | Work only in a certified hood (Face velocity: 80–100 fpm). Contingency: If working outside a hood (spill cleanup), use a Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges to mitigate HF generation risks. |
| Body | Flame-Resistant (FR) Lab Coat | 100% Cotton or Nomex®. Synthetic blends (polyester) are prohibited as they melt into skin during flash fires. |
Operational Handling Protocol
A. Pre-Start Checklist
-
Quench Sources: Verify no open flames or hot surfaces are within 3 meters.
-
Inert Environment: Ensure reaction vessels are purged with Argon or Nitrogen. Oxygen promotes oxidative coupling (Glaser coupling), generating unstable diynes.
-
Tool Selection: Use non-sparking tools (beryllium-copper or plastic) for opening containers.
B. Step-by-Step Synthesis/Aliquot Procedure
Objective: Safe transfer of reagent without moisture introduction or exposure.
-
Equilibration: Allow the reagent bottle to reach room temperature in a desiccator before opening to prevent condensation (water triggers proton exchange).
-
Septum Technique:
-
Replace the shipping cap with a chemically resistant septum (PTFE-faced silicone).
-
Secure the septum with a copper wire or parafilm to prevent pop-off due to vapor pressure buildup.
-
-
Transfer:
-
Use the cannula transfer method or a gas-tight syringe for volumes <10 mL.
-
Do not pour. Pouring generates static charge and exposes the liquid to air.
-
-
Reaction Monitoring:
-
If heating is required, use a silicone oil bath or heating block. Never use a heat gun directly on the flask.
-
C. Storage Requirements
-
Temperature: 2–8°C (Refrigerated).
-
Stabilization: Store under an inert atmosphere (Argon preferred).
-
Segregation: Keep away from strong bases (deprotonation risk) and oxidizers .
Decision Logic: Risk Control Workflow
The following diagram outlines the decision-making process for selecting engineering controls based on the quantity handled.
Figure 1: Risk-based engineering control selection. Large-scale handling necessitates glovebox use to prevent oxidative degradation and exposure.
Emergency Response Procedures
Scenario A: Spills (>5 mL)
-
Evacuate: Clear the immediate area (radius 5m).
-
Ventilate: Activate "Emergency Purge" on the fume hood if available.
-
Neutralize: Do not use water.[3] Cover spill with vermiculite or activated carbon pads.
-
Clean: Sweep used absorbent into a high-density polyethylene (HDPE) pail. Label as "Flammable/Toxic Solid."
Scenario B: Fire (Class B)
-
Extinguishing Media: Dry chemical (ABC powder) or CO2.
-
Contraindication: Do NOT use water jet. This spreads the burning liquid.
-
Hazard Warning: Fire releases HF gas . Firefighters must wear full SCBA.[4]
Scenario C: Skin Exposure
-
Drench: Immediate 15-minute rinse in safety shower.
-
Treat: If redness persists, apply Calcium Gluconate (2.5% gel) .[2] Note: While this is standard for HF, fluorinated aromatics can metabolize to release fluoride ions locally.
-
Medical: Seek evaluation for potential systemic fluoride toxicity.
Disposal & Waste Management
Waste Stream Classification:
-
Primary: Halogenated Organic Solvents (High BTU).
-
Code: D001 (Ignitable), U-Listed (Toxic).
Disposal Protocol:
-
Segregation: Do not mix with acid waste (risk of exothermic reaction).
-
Container: Use HDPE or glass containers. Avoid metal cans (corrosion risk from trace HF).
-
Labeling: "Hazardous Waste - Flammable, Toxic. Contains: 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4348295, 1-Ethynyl-4-(trifluoromethyl)benzene. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
